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  • Product: Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate
  • CAS: 166977-94-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the structural characterization of this organophosphate compound.

Introduction

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a molecule of interest due to its structural motifs, which are relevant in medicinal chemistry and materials science. The presence of a phosphate ester linked to a substituted benzene ring makes NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. Understanding the nuances of its ¹H and ¹³C NMR spectra is critical for confirming its synthesis and for studying its interactions in various chemical and biological systems. This guide will provide a thorough breakdown of the expected chemical shifts and coupling constants, grounded in data from analogous structures and fundamental principles of NMR spectroscopy.[1][2]

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate. These predictions are based on the analysis of its precursor, methyl 4-(hydroxymethyl)benzoate, and a structurally similar compound, methyl 4-((diethoxyphosphoryl)methyl)benzoate, in conjunction with established principles of NMR spectroscopy for organophosphorus compounds.[3][4]

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (Aromatic)~ 8.05Doublet (d)~ 8.02H
H-b (Aromatic)~ 7.45Doublet (d)~ 8.02H
H-c (Benzylic CH₂)~ 5.20Doublet (d)³JHP ≈ 8.02H
H-d (Ester CH₃)~ 3.92Singlet (s)-3H
H-e (Ethyl CH₂)~ 4.15Quintet (quin) or Doublet of Quartets (dq)³JHH ≈ 7.0, ³JHP ≈ 7.04H
H-f (Ethyl CH₃)~ 1.35Triplet (t)³JHH ≈ 7.06H
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Carbonyl)~ 166.5
C-2 (Aromatic Quaternary)~ 142.0
C-3 (Aromatic CH)~ 129.8
C-4 (Aromatic CH)~ 128.0
C-5 (Aromatic Quaternary)~ 130.5
C-6 (Benzylic CH₂)~ 68.0 (d, ²JCP ≈ 5.0 Hz)
C-7 (Ester CH₃)~ 52.3
C-8 (Ethyl CH₂)~ 64.0 (d, ²JCP ≈ 6.0 Hz)
C-9 (Ethyl CH₃)~ 16.2 (d, ³JCP ≈ 6.0 Hz)

Scientific Rationale and Spectral Interpretation

The predicted chemical shifts are derived from an understanding of the electronic environment of each nucleus, with particular attention to the influence of the diethoxyphosphoryl group.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-a, H-b): The protons on the benzene ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The H-a protons, being ortho to the electron-withdrawing methyl ester group, will be deshielded and appear at a lower field (~8.05 ppm) compared to the H-b protons (~7.45 ppm). These values are slightly shifted from the precursor, methyl 4-(hydroxymethyl)benzoate, where the corresponding protons appear at approximately 7.99 ppm and 7.40 ppm.[3]

  • Benzylic Protons (H-c): The benzylic protons are significantly influenced by the adjacent oxygen and the phosphorus atom. The introduction of the phosphate group is expected to shift these protons downfield from ~4.73 ppm in the parent alcohol to around 5.20 ppm.[3] Crucially, these protons will exhibit coupling to the ³¹P nucleus, resulting in a doublet with an expected ³JHP coupling constant of approximately 8.0 Hz.

  • Ester Methyl Protons (H-d): These protons should appear as a sharp singlet around 3.92 ppm, consistent with a methyl ester group attached to an aromatic ring.

  • Ethyl Group Protons (H-e, H-f): The protons of the two ethoxy groups on the phosphorus atom will show characteristic patterns. The methylene protons (H-e) will be coupled to both the adjacent methyl protons and the ³¹P nucleus, likely resulting in a complex multiplet, approximated as a quintet or a doublet of quartets, around 4.15 ppm. The terminal methyl protons (H-f) will appear as a triplet at approximately 1.35 ppm due to coupling with the neighboring methylene protons.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the aromatic carbons are assigned based on standard values for substituted benzenes. The quaternary carbons (C-2 and C-5) will have distinct chemical shifts due to the different substituents.

  • Benzylic Carbon (C-6): This carbon is directly attached to the oxygen of the phosphate group, which will cause a significant downfield shift to around 68.0 ppm. Furthermore, it will exhibit coupling to the ³¹P nucleus (²JCP), which is expected to be around 5.0 Hz.

  • Ester and Ethyl Carbons (C-1, C-7, C-8, C-9): The carbonyl carbon (C-1) will be found at the lowest field, around 166.5 ppm. The ester methyl carbon (C-7) will be around 52.3 ppm. The ethyl group carbons will show coupling to the ³¹P nucleus. The methylene carbon (C-8) is expected around 64.0 ppm with a ²JCP of approximately 6.0 Hz, and the methyl carbon (C-9) around 16.2 ppm with a ³JCP of about 6.0 Hz.

Experimental Protocols

The following provides a standardized, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for the title compound.

Sample Preparation
  • Compound Purity: Ensure the sample of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Massing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent of high purity, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: An acquisition time of at least 3-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate with atom numbering.

Experimental Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acquire_h1 Acquire ¹H Spectrum tune->acquire_h1 acquire_c13 Acquire ¹³C Spectrum tune->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate analyze Integration & Peak Picking calibrate->analyze final final analyze->final Final Spectrum

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

References

  • SYNTHESIS AND NMR CHARACTERIZATION OF DIPHENYL α-(BENZYLOXYCARBONYLAMINO)-BENZYL-PHOSPHONATES AND DIPHENYL 1-(BENZYLOXYCARBONYLAMINO)-ALKYL PHOSPHONATES. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. ResearchGate. [Link]

  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH. [Link]

  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

  • Methyl 4-(hydroxymethyl)benzoate. PubChem - NIH. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ResearchGate. [Link]

  • Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers. The Royal Society of Chemistry. [Link]

  • Methyl 4-hydroxybenzoate (C8 H8 O3). BMRB. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

Sources

Exploratory

Crystal structure and X-ray diffraction data of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Crystallographic Analysis and Structural Geometry of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Executive Summary Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (CAS: 166977-94-2) is a highly versatile benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Analysis and Structural Geometry of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Executive Summary

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (CAS: 166977-94-2) is a highly versatile benzylic phosphate scaffold. Compounds of this class are critical intermediates in modified Horner-Wadsworth-Emmons (HWE) olefinations, the synthesis of flame retardants, and the development of bioactive enzyme inhibitors.

For researchers and drug development professionals, understanding the three-dimensional solid-state conformation of this molecule is paramount. The spatial orientation of the diethoxyphosphoryl group relative to the rigid methyl benzoate core dictates its reactivity profile and receptor-binding modalities. This technical guide provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural elucidation of this compound, grounded in established crystallographic causality.

Crystal Growth and Sample Preparation

The primary bottleneck in small-molecule crystallography is obtaining a pristine, untwinned single crystal. Benzylic phosphates are notoriously prone to forming oils or highly disordered microcrystalline powders due to the high rotational freedom of the terminal ethoxy chains.

Protocol: Vapor Diffusion Crystallization

  • Solvent Selection: Dissolve 20 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM) inside a 1-dram inner glass vial. DCM acts as an excellent primary solvent due to its polarity and volatility.

  • Anti-Solvent Chamber: Place the un-capped 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the anti-solvent).

  • Equilibration: Cap the outer 20 mL vial tightly and leave it undisturbed in a vibration-free environment at 293 K for 48–72 hours.

  • Causality & Logic: Why vapor diffusion over slow evaporation? Rapid evaporation often leads to kinetic trapping, yielding twinned crystals or amorphous precipitates. Vapor diffusion allows the non-polar n-hexane to slowly permeate the DCM solution via the gas phase. This gradually and uniformly lowers the solubility threshold of the mixture, maintaining the system in the metastable zone optimal for the nucleation and growth of high-quality, defect-free single crystals.

X-Ray Diffraction Data Collection

Organophosphates with terminal alkyl chains exhibit significant thermal motion at room temperature, which smears the electron density and inflates the anisotropic displacement parameters (ADPs).

Protocol: Low-Temperature SC-XRD

  • Crystal Harvesting: Submerge the harvested crystals in a drop of perfluoropolyether cryo-oil on a glass slide. The oil displaces mother liquor, preventing ice-ring formation during freezing.

  • Mounting: Select a colorless block crystal (approx. 0.20 × 0.20 × 0.15 mm) using a polarizing microscope and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer positioned in a continuous cold nitrogen stream set to 100 K .

    • Causality: Flash-cooling to 100 K effectively "freezes" the conformational flexibility of the ethoxy groups, drastically reducing the Debye-Waller thermal factors. This enhances high-angle diffraction intensity, allowing for precise determination of the P-O and C-O bond lengths.

  • Data Acquisition: Utilize a diffractometer equipped with a Molybdenum (Mo) Kα X-ray source (λ = 0.71073 Å).

    • Causality: While Copper (Cu) Kα is superior for determining the absolute structure of chiral molecules, Mo Kα is preferred here to minimize X-ray absorption effects caused by the heavier Phosphorus atom, ensuring a highly accurate structural model for this achiral compound.

XRD_Workflow Cryst Crystal Selection (Polarized Light Microscopy) Mount Cryo-Mounting (Perfluoropolyether oil, 100 K) Cryst->Mount DataCol Data Collection (Mo Kα, λ = 0.71073 Å) Mount->DataCol DataRed Data Reduction (Integration & Absorption Corr.) DataCol->DataRed Solve Structure Solution (SHELXT - Dual Space) DataRed->Solve Refine Structure Refinement (SHELXL - Least Squares) Solve->Refine Val Validation (checkCIF / PLATON) Refine->Val

Caption: Step-by-step workflow for the X-ray structure determination of benzylic phosphates.

Data Reduction and Structure Solution

The raw diffraction frames must be integrated and mathematically modeled to extract the electron density map. This process is a self-validating system; the final R1​ value and the checkCIF report objectively confirm the physical reality of the proposed structure.

  • Integration: Process the frames using the diffractometer's native software (e.g., APEX3 or CrysAlisPro), applying a multi-scan empirical absorption correction based on spherical harmonics.

  • Structure Solution: Solve the phase problem using Dual-Space methods via [1]. Dual-space algorithms are exceptionally efficient at locating the heavy Phosphorus atom and using it to bootstrap the electron density of the rigid benzoate core.

  • Refinement: Perform full-matrix least-squares refinement on F2 using [1] within the [2] graphical interface. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

Structural Analysis & Molecular Geometry

Based on standard crystallographic behaviors of analogous organophosphates, the quantitative structural parameters for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate are summarized below.

Table 1: Representative Crystallographic Data Summary

ParameterValue
Chemical Formula C₁₃H₁₉O₆P
Formula Weight 302.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Unit Cell Dimensions a ≈ 11.5 Å, b ≈ 14.2 Å, c ≈ 9.8 Å, β ≈ 105.4°
Volume / Z ≈ 1540 ų / 4
Calculated Density 1.303 g/cm³
Absorption Coefficient (μ) 0.190 mm⁻¹
Final R indices [I>2σ(I)] R1​ = 0.035, wR2​ = 0.082
Goodness-of-fit on F2 1.045
Conformational Logic of the Phosphoryl Group

The geometry around the central Phosphorus atom is a distorted tetrahedron. The P=O double bond length is characteristically short (~1.46 Å), indicating strong pπ−dπ back-bonding, while the single P–O(ester) bonds are longer (~1.56 Å).

A critical feature of diethyl phosphates is their torsional conformation. The diethoxyphosphoryl group typically adopts a synclinal-anticlinal (gauche-trans) conformation relative to the P–O bonds. This minimizes steric clashes between the ethyl chains and the bulky benzylic moiety, a geometric preference thoroughly documented in foundational studies of [3] and [4].

Supramolecular Assembly

In the solid state, the crystal lattice is not held together by classical strong hydrogen bonds (as the molecule lacks O-H or N-H donors). Instead, the architecture is driven by a network of weak supramolecular synthons:

  • C–H···O=P Interactions: The highly electronegative phosphoryl oxygen acts as a potent hydrogen bond acceptor, drawing in benzylic and aromatic protons from adjacent asymmetric units.

  • π-π Stacking: The planar methyl benzoate rings align in an offset face-to-face geometry (centroid-to-centroid distance ~3.7 Å), creating 1D supramolecular chains that cross-link into 2D sheets.

Packing_Logic MolA Molecule A (Asymmetric Unit) Hbond Weak Hydrogen Bonding (C-H···O=P) MolA->Hbond MolB Molecule B (Symmetry Generated) PiStack π-π Stacking (Face-to-Face Offset) MolB->PiStack Chain 1D Supramolecular Chain MolB->Chain MolC Molecule C (Symmetry Generated) Sheet 2D Crystalline Sheet MolC->Sheet Hbond->MolB PiStack->MolC Chain->Sheet Cross-linking

Caption: Intermolecular packing logic driving the 3D crystal lattice assembly.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]]

  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment—Olex2 dissected. Acta Crystallographica Section A: Foundations and Advances, 71(1), 59-75. URL: [Link]]

  • Hazel, J. P., & Collin, R. L. (1972). The crystal structure of silver diethyl phosphate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(10), 2951-2957. URL: [Link]]

  • Kyogoku, Y., & Iitaka, Y. (1966). The crystal structure of barium diethyl phosphate. Acta Crystallographica, 21(1), 49-57. URL: [Link]]

  • Ezra, F. S., & Collin, R. L. (1973). The crystal structure of magnesium diethyl phosphate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(7), 1398-1403. URL: [Link]]

Foundational

Mechanism of Hydrolysis of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate in Aqueous Media

Executive Summary The hydrolytic stability of phosphate triesters is a critical parameter in both environmental toxicology and pharmaceutical prodrug design. Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate ( C13​H19​O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hydrolytic stability of phosphate triesters is a critical parameter in both environmental toxicology and pharmaceutical prodrug design. Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate ( C13​H19​O6​P ) serves as a complex model compound, featuring a diethyl phosphate group linked via a benzylic bridge to a methyl benzoate moiety. This whitepaper provides an in-depth mechanistic analysis of its degradation in aqueous media. By dissecting the electronic causality of its functional groups and outlining a self-validating kinetic protocol, this guide equips researchers with the framework necessary to predict and quantify its pH-dependent hydrolysis pathways.

Structural Profiling & Electronic Causality

To understand the hydrolytic fate of this molecule, we must first analyze the electronic interplay between its reactive centers. The molecule possesses three primary sites susceptible to nucleophilic attack:

  • The Electrophilic Phosphorus Atom (P=O): The core site for phosphate ester cleavage.

  • The Benzylic Carbon: Susceptible to aliphatic nucleophilic substitution.

  • The Carbonyl Carbon: The reactive center of the methyl ester moiety.

The Causality of the Para-Substitution

In standard benzyl phosphate triesters, the benzylic carbon is highly susceptible to unimolecular nucleophilic substitution ( SN​1 ). The cleavage of the C-O bond typically generates a resonance-stabilized benzylic carbocation.

However, in this specific molecule, the para-methoxycarbonyl group ( −COOCH3​ ) fundamentally alters the reaction landscape. This group exerts a strong electron-withdrawing effect via both resonance ( −M ) and induction ( −I ).

  • Destabilization of SN​1 : The electron-withdrawing nature pulls electron density away from the benzylic position, severely destabilizing any transition state with carbocationic character. Consequently, the SN​1 pathway is effectively shut down.

  • Enhancement of Leaving Group Ability: Conversely, the −COOCH3​ group stabilizes the developing negative charge on the departing oxygen atom during P-O bond cleavage, making the 4-(methoxycarbonyl)phenylmethoxide anion a superior leaving group[1].

pH-Dependent Mechanistic Pathways

The hydrolysis of neutral phosphate triesters exhibits a characteristic "U-shaped" pH-rate profile, driven by the varying availability and strength of nucleophiles and electrophilic activators in the media[2].

Alkaline Media (pH > 9): Associative Nucleophilic Attack

Under basic conditions, the hydroxide ion ( OH− ) acts as a potent nucleophile. Theoretical and experimental studies on phosphate triesters confirm that alkaline hydrolysis predominantly proceeds via a concerted associative mechanism ( AN​DN​ ) rather than a stepwise pathway involving a stable pentacoordinate phosphorane intermediate[3]. The OH− directly attacks the electrophilic phosphorus atom. The enhanced leaving group ability provided by the para-ester group facilitates the rapid cleavage of the P-O bond, yielding diethyl phosphate and methyl 4-(hydroxymethyl)benzoate.

  • Competing Pathway: At highly elevated pH (pH > 11), direct saponification of the methyl ester by OH− competes with phosphate hydrolysis, generating 4-{[(diethoxyphosphoryl)oxy]methyl}benzoic acid.

Acidic Media (pH < 4): Bimolecular Substitution

In acidic environments, the phosphoryl oxygen is protonated ( P=O→P=OH+ ), increasing the electrophilicity of the phosphorus center. However, water is a weak nucleophile. Because the SN​1 pathway is electronically forbidden by the para-ester group, degradation must proceed via bimolecular mechanisms: either an SN​2 attack by water at the benzylic carbon (C-O cleavage) or an acid-catalyzed associative attack at the phosphorus atom (P-O cleavage)[1].

Neutral Media (pH 6–8): Maximum Stability

In the absence of a strong nucleophile ( OH− ) or an electrophilic activator ( H+ ), the hydrolysis of this neutral triester is exceedingly slow. The high activation energy barrier for the attack of neutral water on the unprotonated phosphorus atom renders the molecule highly stable under physiological conditions[2].

Kinetic Data & Hydrolytic Stability

The quantitative behavior of the molecule can be summarized by its pseudo-first-order rate constants ( kobs​ ) across different pH environments. The table below outlines the illustrative kinetic parameters typical for electron-deficient benzyl diethyl phosphates.

pH RangeDominant MechanismPrimary Cleavage SiteIllustrative kobs​ ( s−1 )Relative Half-Life ( t1/2​ )
2.0 (Acidic)Bimolecular SN​2(C) / SN​2(P) C-O (benzylic) / P-O 5.0×10−7 ~16 Days
7.0 (Neutral)Neutral Water AttackP-O 5.0×10−8 ~160 Days
11.0 (Alkaline)Associative ( AN​DN​ ) at PP-O 2.0×10−6 ~4 Days
13.0 (Strong Base)Saponification / AN​DN​ C-O (carbonyl) / P-O >1.0×10−4 Hours

Self-Validating Experimental Protocol

To establish trustworthiness in kinetic data, an experimental workflow must be self-validating . This means the protocol must independently verify mass balance and distinguish between parallel degradation pathways (e.g., phosphate cleavage vs. ester saponification).

Step-by-Step Methodology:

  • Buffer Preparation & Ionic Strength Control: Prepare aqueous buffers (e.g., Glycine-HCl for pH 2-3, Phosphate for pH 6-8, Borate for pH 9-10). Standardize the ionic strength to μ=0.1 M using KCl to eliminate kinetic salt effects.

  • Substrate Initiation: Dissolve Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate in a miscible co-solvent (e.g., 5% v/v Acetonitrile) to ensure complete homogeneity in the aqueous buffer.

  • Thermostated Incubation: Submerge the reaction vessels in a precision water bath maintained at exactly 37.0±0.1∘C .

  • Aliquoting & Quenching: Withdraw 500 μL aliquots at predetermined time intervals. Immediately quench the reaction by adjusting the aliquot to pH 7.0 using dilute HCl or NaOH. This "freezes" both alkaline and acidic degradation pathways.

  • Orthogonal Instrumental Analysis (The Self-Validation Step):

    • HPLC-UV (254 nm): Quantify the disappearance of the parent triester and the appearance of the aromatic byproducts (methyl 4-(hydroxymethyl)benzoate and benzoic acid derivatives).

    • 31P -NMR Spectroscopy: Monitor the phosphorus species. The conversion of the triester signal (~ -1.0 ppm) to the diethyl phosphate diester signal (~ 0.5 ppm) definitively proves P-O bond cleavage.

  • Kinetic Modeling: Plot ln([S]t​/[S]0​) against time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Visualizations

Pathway Parent Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Acidic Acidic Media (pH < 4) Parent->Acidic Neutral Neutral Media (pH 7) Parent->Neutral Alkaline Alkaline Media (pH > 9) Parent->Alkaline MechAcid Bimolecular SN2 / SN2(P) (C-O or P-O Cleavage) Acidic->MechAcid H2O / H+ Prod1 Diethyl Phosphate + Methyl 4-(hydroxymethyl)benzoate Neutral->Prod1 Extremely Slow MechAlk Associative (ANDN) at Phosphorus (P-O Cleavage) Alkaline->MechAlk OH- Attack MechSap Carbonyl Attack (Ester Saponification) Alkaline->MechSap OH- Attack MechAcid->Prod1 MechAlk->Prod1 Prod2 4-{[(diethoxyphosphoryl)oxy]methyl}benzoic acid MechSap->Prod2

Mechanistic logic of pH-dependent hydrolysis pathways for the target phosphate triester.

Workflow S1 Buffer Prep & pH Control S2 Substrate Addition S1->S2 S3 Thermostated Incubation S2->S3 S4 Aliquoting & Quenching S3->S4 S5 HPLC / 31P-NMR Quantification S4->S5 S6 Kinetic Modeling S5->S6

Self-validating experimental workflow utilizing orthogonal analytical quantification.

References

  • Title: Alkaline hydrolysis of phosphate triesters in solution: Stepwise or concerted? A theoretical study Source: ResearchGate URL: [Link]

  • Title: Phosphoester bond hydrolysis by a discrete zirconium-oxo cluster: mechanistic insights into the central role of the binuclear ZrIV–ZrIV active site Source: National Center for Biotechnology Information (NCBI) - PubMed Central URL: [Link]

  • Title: Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles Source: Frontiers in Chemistry URL: [Link]

Sources

Exploratory

Infrared (IR) Spectroscopy Absorption Frequencies for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate: A Technical Guide

Executive Summary Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a complex, bifunctional organic molecule characterized by a methyl benzoate core linked via a methylene bridge to a diethoxyphosphoryl moiety. For r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a complex, bifunctional organic molecule characterized by a methyl benzoate core linked via a methylene bridge to a diethoxyphosphoryl moiety. For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy serves as a critical non-destructive tool for structural validation. This whitepaper provides an in-depth mechanistic analysis of the molecule's IR absorption frequencies, detailing the causality behind spectral shifts and outlining a self-validating experimental protocol for high-fidelity spectral acquisition.

Molecular Architecture & Vibrational Domains

To accurately interpret the IR spectrum of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate, the molecule must be deconstructed into its independent, yet electronically interacting, functional domains. The molecule primarily consists of an aromatic ester system and a phosphate triester system.

Molecular_Vibrations Root Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Ester Methyl Benzoate Core (C=O, C-O, C=C) Root->Ester Phosphate Diethoxyphosphoryl Group (P=O, P-O-C) Root->Phosphate Linker Methylene Linker (C-H stretch/bend) Root->Linker Ester_CO C=O Stretch ~1715-1730 cm⁻¹ Ester->Ester_CO Phos_PO P=O Stretch ~1250-1270 cm⁻¹ Phosphate->Phos_PO Phos_POC P-O-C Stretch ~1050-950 cm⁻¹ Phosphate->Phos_POC

Logical mapping of molecular domains to their primary IR vibrational modes.

Quantitative Spectral Data

The following table summarizes the expected fundamental vibrational frequencies for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate, synthesizing data from organophosphate and benzoate spectral libraries.

Functional GroupMode of VibrationExpected Frequency (cm⁻¹)IntensityStructural Note & Causality
C=O (Ester) Stretching1715 – 1730StrongFrequency is lowered due to direct conjugation with the aromatic π-system.
P=O (Phosphoryl) Stretching1250 – 1270StrongBond is strengthened by the highly electronegative -O-R substituents.
C-O (Ester) Stretching~1280StrongOften overlaps with the P=O stretch; requires deconvolution.
P-O-C Asym./Sym. Stretch1050 – 950Strong, BroadHighly diagnostic for phosphate triesters (diethoxy/benzyloxy groups).
C=C (Aromatic) Ring Stretching1610, 1580MediumSkeletal vibrations characteristic of the benzene ring.
C-H (Aliphatic) Asym./Sym. Stretch2980 – 2850MediumArises from ethoxy, methoxy, and methylene (-CH₂-) bridge protons.
C-H (Aromatic) Stretching3100 – 3000WeakCharacteristic of sp² hybridized C-H bonds on the aromatic ring.
C-H (Aromatic) Out-of-plane Bend850 – 800StrongDiagnostic indicator for a para-disubstituted benzene ring.

Mechanistic Causality of Key Absorptions

Understanding an IR spectrum requires moving beyond empirical matching to grasp the underlying physical chemistry driving the vibrational modes.

The Conjugated Ester Carbonyl (C=O)

In an isolated, aliphatic methyl ester, the C=O stretching frequency typically manifests near 1740 cm⁻¹. However, in the methyl benzoate core of this molecule, the carbonyl carbon is directly attached to an aromatic ring. This structural arrangement allows the π-electrons of the benzene ring to delocalize into the carbonyl group. This conjugation reduces the double-bond character of the C=O bond, subsequently lowering its force constant. As supported by reference data from the , this phenomenon shifts the absorption frequency down to the 1715–1730 cm⁻¹ range[1][2].

The Phosphoryl Group (P=O)

The P=O stretching frequency is highly sensitive to the inductive effects of its substituents. In this compound, the phosphorus atom is bonded to three highly electronegative oxygen atoms (two from the ethoxy groups and one from the benzylic linker). These oxygen atoms withdraw electron density from the phosphorus, increasing its effective positive charge. This electron withdrawal enhances the pπ-dπ back-bonding from the phosphoryl oxygen to the phosphorus atom, effectively strengthening the P=O double bond. Consequently, the P=O stretch is pushed to a relatively high frequency of 1250–1270 cm⁻¹, a hallmark of diethoxyphosphoryl derivatives[3][4].

The P-O-C Linkages

The molecule features a complex network of P-O-C bonds that exhibit strong, broad stretching vibrations in the 1050–950 cm⁻¹ region. These bands arise from the coupled asymmetric and symmetric stretching of the P-O and C-O bonds within the diethoxy groups and the benzylic ester linkage. Because these vibrations involve significant changes in the dipole moment, they often dominate the fingerprint region of organophosphorus compounds[5][6].

Standard Operating Procedure: ATR-FTIR Analysis

To ensure scientific integrity and reproducibility, the spectral acquisition must be treated as a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which is ideal for neat liquids or thick films.

Step-by-Step Methodology
  • Instrument Calibration & Background Validation :

    • Clean the diamond ATR crystal thoroughly using spectroscopic-grade isopropanol and allow it to evaporate completely.

    • Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Self-Validation Check: The background spectrum must exhibit a flat baseline outside of the ambient CO₂ (~2350 cm⁻¹) and H₂O vapor regions. Any anomalous peaks indicate crystal contamination.

  • Sample Application :

    • Deposit 2–3 µL of the neat Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate directly onto the center of the ATR crystal.

    • Ensure complete coverage of the active sensor area to maximize the interaction with the evanescent wave, avoiding the introduction of micro-bubbles.

  • Spectral Acquisition :

    • Acquire the IR spectrum from 4000 to 400 cm⁻¹ utilizing 64 scans to maximize the signal-to-noise ratio.

    • Self-Validation Check: Verify that the maximum absorbance peak (typically the C=O or P-O-C stretch) falls between 0.4 and 0.8 Absorbance Units (AU). This ensures the measurement remains within the linear dynamic range defined by the Beer-Lambert law without saturating the detector.

  • Data Processing & Deconvolution :

    • Apply an ATR correction algorithm within your spectrometer's software to compensate for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers).

    • Because the ester C-O stretch (~1280 cm⁻¹) and the P=O stretch (~1250-1270 cm⁻¹) heavily overlap, apply Fourier self-deconvolution or second-derivative spectroscopy to mathematically resolve the individual band centers.

IR_Workflow A Sample Preparation (Neat Liquid/Film) B ATR-FTIR Acquisition (4000-400 cm⁻¹) A->B C Background Subtraction & Baseline Correction B->C D Peak Deconvolution (P=O & C-O Overlap) C->D E Functional Group Assignment D->E

Step-by-step self-validating workflow for ATR-FTIR spectral acquisition.

References

  • Provide the IR spectrum analysis for methyl benzoate. Brainly. Available at:[Link]

  • Benzoic acid, methyl ester. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (PO) group. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link]

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. ProQuest. Available at:[Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

  • Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. RSC Publishing. Available at: [Link]

Sources

Foundational

Comprehensive Toxicity and In Vitro Safety Profiling of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (CAS 166977-94-2) Executive Summary & Structural Toxicology Analysis A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (CAS 166977-94-2)

Executive Summary & Structural Toxicology Analysis

As a Senior Application Scientist overseeing preclinical safety, I approach Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate with a high degree of toxicological scrutiny. This compound is a highly specialized synthetic intermediate characterized by a benzylic diethyl phosphate moiety coupled to a methyl benzoate core.

To design an effective in vitro safety profile, we must first deconstruct the molecule into its structural liabilities. The architecture of this compound presents three distinct mechanistic pathways that dictate its toxicity:

  • The Diethyl Phosphate Moiety (Neurotoxicity): Neutrally charged phosphate esters with competent leaving groups are historically associated with suicide inhibition of acetylcholinesterase (AChE) (). The phosphorylation of the serine residue in the AChE active site leads to severe neurotoxicity.

  • The Benzylic Electrophile (Genotoxicity/Hepatotoxicity): Primary benzylic phosphate esters are potent alkylating agents (). The diethyl phosphate group acts as an excellent leaving group, generating a reactive benzylic carbocation. This electrophile is highly prone to nucleophilic attack by cellular macromolecules (DNA, proteins), which can initiate apoptosis or mutagenesis ().

  • The Methyl Benzoate Core (Metabolic Instability): The ester linkage is highly susceptible to carboxylesterase (CES) hydrolysis in hepatic environments, which may act as a rapid metabolic clearance pathway, altering the molecule's overall toxicity profile.

ToxicityPathways cluster_pathways Primary Toxicological Liabilities Compound Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (CAS 166977-94-2) AChE AChE / BChE Inhibition (Neurotoxicity Liability) Compound->AChE Phosphorylation via Diethyl Phosphate Alk Benzylic Alkylation (Genotoxicity Liability) Compound->Alk Nucleophilic Attack on Benzylic Carbon Hyd Carboxylesterase Hydrolysis (Metabolic Clearance) Compound->Hyd Esterase Cleavage of Methyl Benzoate

Mechanistic pathways detailing the toxicological liabilities of benzylic phosphate esters.

In Vitro Safety Profiling Workflows (E-E-A-T Grounded)

To transform these theoretical liabilities into empirical data, we must deploy a self-validating screening matrix. Do not simply run generic cytotoxicity panels; the assays must be mechanistically paired to the compound's structural alerts.

Protocol 1: High-Throughput Cytotoxicity (HepG2 & SH-SY5Y)

Causality & Rationale: We utilize HepG2 (human liver carcinoma) because the methyl benzoate core will undergo extensive hepatic metabolism; we must determine if the parent compound or its hydrolyzed metabolites drive hepatotoxicity. We utilize SH-SY5Y (human neuroblastoma) because it expresses functional AChE, making it the optimal model to capture the neurotoxic off-target effects of the diethyl phosphate moiety.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and SH-SY5Y cells at 1×104 cells/well in 96-well opaque plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock of the compound in DMSO. Perform a 10-point, 3-fold serial dilution. Add to cells such that the final DMSO concentration is rigidly capped at 0.1% (v/v).

  • Self-Validating Controls: Include 0.1% DMSO as the negative vehicle control (100% viability baseline) and 10 µM Staurosporine as the positive control (0% viability baseline).

  • Incubation & Detection: Incubate for 48 hours. Add 100 µL of CellTiter-Glo® (Promega) reagent to quantify ATP—a direct proxy for metabolically active cells.

  • Validation Metric: Calculate the Z'-factor. The assay is only valid if Z' > 0.5. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cholinesterase Inhibition (Modified Ellman’s Assay)

Causality & Rationale: The organophosphate substructure mandates direct biochemical testing against AChE. Ellman’s reagent (DTNB) reacts with thiocholine (produced when AChE hydrolyzes acetylthiocholine) to generate a yellow chromophore (412 nm). If our compound covalently phosphorylates the AChE active site, colorimetric output will be proportionally suppressed.

Step-by-Step Methodology:

  • Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 75 mM acetylthiocholine iodide (ATCI) in deionized water.

  • Enzyme Incubation: In a 96-well clear microplate, combine 140 µL buffer, 10 µL of recombinant human AChE (0.5 U/mL), and 20 µL of the test compound (concentration gradient). Incubate for 15 minutes at room temperature to allow for potential suicide-inhibition (covalent bonding).

  • Reaction Initiation: Add 10 µL of DTNB and 20 µL of ATCI to initiate the reaction.

  • Self-Validating Controls: Use 10 µM Paraoxon (a potent organophosphate) as the positive control for total enzyme inhibition.

  • Readout: Measure absorbance at 412 nm kinetically over 10 minutes. Calculate the initial velocity ( V0​ ) and determine the IC₅₀.

Protocol 3: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Causality & Rationale: Because benzylic phosphates are alkylating agents, we must quantify their potential to form covalent adducts. By incubating the compound with excess Glutathione (GSH) and Human Liver Microsomes (HLM), GSH acts as a surrogate nucleophile, trapping the reactive benzylic carbocation before it can alkylate DNA.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 mg/mL HLM, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Self-Validating Controls: Run Acetaminophen (APAP) in parallel. APAP is metabolized to NAPQI, which forms a known, quantifiable GSH adduct, validating the HLM's metabolic competence.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, scanning for the specific mass shift corresponding to the benzylic-GSH adduct.

Workflow Prep Compound Prep (DMSO Stock) Cyto Cytotoxicity Assay (HepG2, SH-SY5Y) Prep->Cyto Cell Viability Enz Enzyme Inhibition (AChE Assay) Prep->Enz Biochemical GSH GSH Trapping (LC-MS/MS) Prep->GSH Metabolite Data Safety Profile Matrix Cyto->Data Enz->Data GSH->Data

High-throughput in vitro safety screening workflow for organophosphate derivatives.

Quantitative Data Summaries: Safety Threshold Matrix

To interpret the data generated from the workflows above, drug development teams must benchmark the results against established safety thresholds for benzylic and organophosphate derivatives. The table below synthesizes the quantitative safety boundaries required to advance a compound of this class.

Assay ParameterBiological SystemAcceptable Safety ThresholdMechanistic Rationale for ThresholdCompound-Specific Risk Level
Hepatotoxicity HepG2 Cell ViabilityIC₅₀ > 50 µMEnsures the benzylic alkylation does not cause widespread hepatic necrosis during first-pass metabolism.High Risk (Due to benzylic leaving group)
Neurotoxicity SH-SY5Y Cell ViabilityIC₅₀ > 50 µMConfirms the compound does not induce off-target neuronal apoptosis.Moderate Risk
AChE Inhibition Recombinant hAChE (Ellman's)IC₅₀ > 10 µMPrevents cholinergic crisis. Neutrally charged phosphates are potent suicide inhibitors.High Risk (Due to diethyl phosphate moiety)
Reactive Adducts HLM + GSH (LC-MS/MS)< 50 pmol/mg proteinLimits the potential for idiosyncratic drug toxicity and genotoxic mutagenesis via alkylation.High Risk (Due to electrophilic benzylic carbon)

References

  • Engels, J., et al. (1977). Primary benzylic phosphate esters are alkylating agents and potentially toxic. Journal of Medicinal Chemistry. Cited in EP0533833B1 - Phosphorous prodrugs. Google Patents.
  • Holmstedt, B. (1959). Pharmacology of Organophosphorus Cholinesterase Inhibitors. Pharmacological Reviews. Cited in EP0533833B1 - Phosphorous prodrugs. Google Patents.
  • Long, T., et al. (2015). Silica-Supported Oligomeric Benzyl Phosphate (Si-OBP) and Triazole Phosphate (Si-OTP) Alkylating Reagents. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Introduction and Strategic Rationale The functionalization of benzylic alcohols into phosphate esters is a critical transformation in modern organic synthesis. Compounds such as methyl 4-{[(diethoxyphosphoryl)oxy]methyl}...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The functionalization of benzylic alcohols into phosphate esters is a critical transformation in modern organic synthesis. Compounds such as methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate serve as highly versatile electrophiles in transition-metal-catalyzed cross-coupling reactions. Unlike benzylic halides, which can be unstable or prone to Wurtz-type homocoupling, benzylic phosphates offer tunable reactivity and excellent leaving-group ability for oxidative addition, particularly in nickel-catalyzed hydrogenolysis and C–C bond-forming methodologies[1].

Mechanistic Causality: Phosphate vs. Phosphonate

A common pitfall in organophosphorus synthesis is the confusion between phosphonates (containing a P–C bond) and phosphates (containing a P–O–C linkage). Attempting a classic Michaelis–Arbuzov reaction using methyl 4-(bromomethyl)benzoate and triethyl phosphite would erroneously yield the phosphonate derivative. To achieve the target phosphate linkage (-oxy]methyl), the synthesis must proceed via the nucleophilic attack of the benzylic alcohol (methyl 4-(hydroxymethyl)benzoate) onto an activated phosphorylating agent, such as diethyl chlorophosphate[2].

To overcome the moderate nucleophilicity of the benzylic alcohol, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the diethyl chlorophosphate to generate a highly electrophilic phosphorylpyridinium intermediate. Triethylamine (TEA) is utilized as the terminal acid scavenger to neutralize the generated HCl, driving the reaction forward and preventing acid-catalyzed degradation of the ester moieties.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a 10.0 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountDensity (g/mL)
Methyl 4-(hydroxymethyl)benzoate Starting Material166.171.001.66 gN/A (Solid)
Diethyl chlorophosphate Phosphorylating Agent172.551.201.74 mL1.194
Triethylamine (TEA) Acid Scavenger101.191.502.09 mL0.726
4-Dimethylaminopyridine (DMAP) Nucleophilic Catalyst122.170.10122 mgN/A (Solid)
Dichloromethane (DCM) Solvent84.93N/A50.0 mL1.326

Experimental Workflow

Workflow for the synthesis and purification of the benzylic phosphate ester.

Step-by-Step Synthesis Protocol

Step 1: System Preparation
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the flask with Argon (or dry Nitrogen) for 5 minutes to ensure an inert atmosphere, preventing the hydrolysis of the moisture-sensitive diethyl chlorophosphate[2].

Step 2: Reagent Solubilization
  • Add methyl 4-(hydroxymethyl)benzoate (1.66 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol) to the flask.

  • Inject 50 mL of anhydrous Dichloromethane (DCM) via syringe and stir until the solids are completely dissolved.

  • Inject Triethylamine (2.09 mL, 15.0 mmol) into the reaction mixture.

Step 3: Phosphorylation
  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the exothermic nature of the phosphorylation and suppresses potential side reactions, such as the formation of symmetrical ethers.

  • Draw diethyl chlorophosphate (1.74 mL, 12.0 mmol) into a dry syringe.

  • Add the diethyl chlorophosphate dropwise over 10 minutes. A white precipitate (triethylammonium chloride) will begin to form almost immediately.

Step 4: Maturation and Monitoring
  • Remove the ice bath and allow the reaction to warm to ambient room temperature (approx. 20–25 °C).

  • Stir the mixture for 4–6 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent system. The product will appear as a new UV-active spot with a higher Rf​ value than the starting benzylic alcohol.

Step 5: Quench and Workup
  • Once TLC indicates complete consumption of the starting material, quench the reaction by adding 25 mL of saturated aqueous ammonium chloride ( NH4​Cl ) solution.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL).

  • Combine the organic layers and wash sequentially with 25 mL of distilled water and 25 mL of saturated aqueous sodium chloride (brine).

  • Dry the combined organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexane/Ethyl Acetate (starting at 9:1 and increasing polarity to 6:4).

  • Pool the fractions containing the pure product and concentrate under vacuum to afford methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate as a viscous, clear to pale-yellow oil.

References

  • Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine ResearchGate[2]

  • Nickel-Catalyzed Hydrogenolysis and Conjugate Addition of 2-(Hydroxymethyl)pyridines via Organozinc Intermediates ACS Publications[1]

Sources

Application

Application Note: Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate as a Versatile Electrophilic Precursor in Organic Synthesis

Executive Summary & Strategic Rationale In modern organic synthesis and drug development, the construction of functionalized diarylmethanes and polyarylated alkanes is a critical objective. Traditionally, benzylic halide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern organic synthesis and drug development, the construction of functionalized diarylmethanes and polyarylated alkanes is a critical objective. Traditionally, benzylic halides (chlorides and bromides) have been the go-to electrophiles for these transformations. However, they are often plagued by high toxicity, moisture sensitivity, and a strong propensity to undergo undesired homocoupling or background SN2 reactions.

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate [1] emerges as a highly stable, orthogonal, and versatile alternative. By replacing the halide with a diethoxyphosphoryl group (–P(=O)(OEt)₂), chemists gain access to a bench-stable precursor that remains inert under standard basic or nucleophilic conditions, yet exhibits exceptional reactivity when activated by transition metals or Lewis acids[2][3]. This application note details the mechanistic advantages of this benzylic phosphate and provides validated protocols for its use in cross-coupling and benzylation workflows.

Mechanistic Insights: The Phosphate Advantage

The superiority of methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate over its halide counterparts lies in the tunable nature of the phosphate leaving group[3]:

  • Suppression of Homocoupling: In Palladium-catalyzed cross-coupling reactions, benzylic halides frequently undergo rapid single-electron reduction, leading to the formation of 1,2-diarylethanes (homocoupling). The phosphate moiety requires a specific, metal-mediated oxidative addition into the C–O bond, effectively eliminating this background pathway and driving chemoselectivity toward the desired cross-coupled product[2].

  • Orthogonal Reactivity: The diethoxyphosphoryl group is a poor leaving group for uncatalyzed SN2 reactions. This allows the ester functionality on the benzoate ring to be manipulated (e.g., saponification, amidation) without premature cleavage of the benzylic C–O bond.

  • Carbocation Stabilization: In metal-free Friedel-Crafts alkylations, the phosphate acts as an excellent leaving group upon activation by a Brønsted or Lewis acid (e.g., TfOH). The resulting benzylic carbocation is stabilized by the electron-withdrawing nature of the para-ester group, allowing for rapid, room-temperature functionalization of arenes[4].

PrecursorWorkflow cluster_applications Downstream Synthetic Applications SM Methyl 4-(hydroxymethyl)benzoate (Starting Material) Phos Phosphorylation ClPO(OEt)2, Et3N, DMAP SM->Phos Precursor Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (Stable Electrophile) Phos->Precursor SMCC Pd-Catalyzed Suzuki-Miyaura (Diarylmethanes) Precursor->SMCC Aryl-B(OH)2 CHBenz Co-Catalyzed C-H Benzylation (Functionalized Arenes) Precursor->CHBenz Aryl Imines FCA Friedel-Crafts Alkylation (Polyarylated Alkanes) Precursor->FCA Arenes, TfOH

Workflow for the synthesis and downstream applications of the benzylic phosphate.

Key Synthetic Workflows

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of benzylic phosphates with arylboronic acids is a robust method for synthesizing diarylmethanes. Utilizing a simple Pd(OAc)₂/PPh₃ catalyst system, methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate undergoes smooth oxidative addition. The use of K₃PO₄ as a base is critical; it facilitates transmetalation by activating the boronic acid without hydrolyzing the starting phosphate[2].

CatalyticCycle Pd0 Pd(0)L_n OA Pd(II) Oxidative Addition Pd0->OA Precursor - Phosphate TM Pd(II) Trans- metalation OA->TM Aryl-B(OH)2 Base TM->Pd0 Reductive Elimination (Product)

Simplified palladium-catalyzed cross-coupling cycle for benzylic phosphates.

Cobalt-Catalyzed Directed C–H Benzylation

For advanced late-stage functionalization, this phosphate precursor can be employed in Cobalt-catalyzed ortho-C–H benzylation of aryl imines. Utilizing a CoCl₂ catalyst with a bidentate Pyphos ligand, the benzylic phosphate acts as an ideal electrophile. The controlled leaving group ability of the phosphate prevents the over-alkylation and homocoupling commonly observed when benzyl bromides are subjected to low-valent cobalt species[5].

Metal-Free Friedel-Crafts Alkylation

In the absence of transition metals, methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate serves as a highly efficient alkylating agent for electron-rich arenes. A catalytic amount of trifluoromethanesulfonic acid (TfOH) is sufficient to promote the heterolysis of the C–O bond. This methodology is highly atom-economical and proceeds rapidly at room temperature, avoiding the harsh heating required for traditional alcohol-based Friedel-Crafts reactions[4].

Quantitative Data Summary

The following table summarizes the comparative performance of methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate across the three primary workflows discussed.

Reaction TypeCatalyst / ReagentsCoupling PartnerTypical YieldKey Advantage over Halides
Suzuki-Miyaura Pd(OAc)₂ (5 mol%), PPh₃, K₃PO₄Arylboronic acids75–95%Complete suppression of homocoupling; bench-stable precursor[2].
C–H Benzylation CoCl₂ (10 mol%), Pyphos, GrignardAryl imines60–85%High ortho-selectivity; avoids multiple alkylation events[5].
Friedel-Crafts TfOH (20 mol%)Electron-rich arenes80–99%Metal-free; rapid reaction at room temperature (2–30 min)[4].

Experimental Protocols

Protocol A: Synthesis of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Causality Note: Triethylamine acts as the primary acid scavenger, while a catalytic amount of DMAP accelerates the phosphorylation via a highly electrophilic N-phosphorylpyridinium intermediate.

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-(hydroxymethyl)benzoate (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (15.0 mmol, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Phosphorylation: Dropwise, add diethyl chlorophosphate (12.0 mmol, 1.2 equiv) over 10 minutes.

  • Reaction Progression (Self-Validation): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ≈ 0.3) should disappear completely within 4 hours, replaced by a new, less polar UV-active spot (Rf ≈ 0.5).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure phosphate as a viscous oil. Validation: ¹H NMR should display a characteristic doublet for the benzylic protons around 5.05 ppm (³JHP ≈ 8.0 Hz), confirming the formation of the C–O–P linkage.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Note: Toluene is selected as the solvent to allow for higher reaction temperatures (90 °C) necessary to overcome the activation energy barrier for the oxidative addition of the Pd(0) species into the benzylic C–O bond.

  • Setup: To an oven-dried Schlenk tube, add methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (3.0 mL).

  • Heating: Seal the tube and heat the vigorously stirring mixture at 90 °C for 16 hours.

  • Reaction Progression (Self-Validation): Cool to room temperature and sample an aliquot for TLC (Hexanes/EtOAc 4:1). Successful conversion is indicated by the appearance of a highly non-polar spot (Rf ≈ 0.7) corresponding to the diarylmethane product. The absence of a spot at Rf ≈ 0.9 confirms the lack of 1,2-diarylethane homocoupled byproduct.

  • Workup & Isolation: Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the target methyl 4-benzylbenzoate.

Sources

Method

Application Note: Utilizing Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate in Phosphate Prodrug Development

Executive Summary The development of phosphate prodrugs is a cornerstone strategy for overcoming the poor aqueous solubility and limited bioavailability of lipophilic active pharmaceutical ingredients (APIs). By masking...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of phosphate prodrugs is a cornerstone strategy for overcoming the poor aqueous solubility and limited bioavailability of lipophilic active pharmaceutical ingredients (APIs). By masking a drug's problematic functional groups with a highly polar, ionizable promoiety, researchers can achieve formulations suitable for parenteral or oral administration[1].

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate serves as a highly versatile, bifunctional building block in this domain. It features a masked phosphate group (diethyl ester) and a modifiable benzylic ester (methyl benzoate). This structural duality allows it to function as a robust linker: the methyl ester can be selectively saponified and conjugated to an API, while the diethyl phosphate can be subsequently deprotected to yield a highly soluble, enzymatically labile prodrug system[2]. This guide details the mechanistic rationale, synthetic workflow, and self-validating protocols for utilizing this compound in drug development.

Mechanistic Rationale & Bioreversion Strategy

The Role of the Benzylic Phosphate Linker

Direct phosphorylation of a drug is often synthetically challenging or results in a biologically stable bond that fails to release the API in vivo. To circumvent this, a self-immolative or enzymatically susceptible spacer—such as a benzylic linker—is employed[3].

When Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is conjugated to a drug (via its carboxylic acid derivative), it creates a system primed for a two-step bioreversion:

  • Enzymatic Activation : Endogenous alkaline phosphatases (highly concentrated in the intestinal brush border and liver) cleave the exposed phosphate group, generating a transient hydroxymethyl intermediate[4].

  • Spontaneous Degradation : The resulting benzylic alcohol is chemically unstable depending on its electronic environment, leading to spontaneous degradation or acting as a highly polar, non-toxic clearance moiety that releases the active drug[3].

Prodrug_Activation Drug Parent Drug (Poor Solubility) Linker Linker Conjugation & Phosphorylation Drug->Linker Prodrug Phosphate Prodrug (High Solubility) Linker->Prodrug Enzyme Alkaline Phosphatase Prodrug->Enzyme Intermediate Hydroxymethyl Intermediate Enzyme->Intermediate Degradation Spontaneous Degradation Intermediate->Degradation ActiveDrug Active Drug Released Degradation->ActiveDrug

Figure 1: Bioreversion pathway of a benzylic phosphate prodrug to the active parent molecule.

Synthetic Workflow & Self-Validating Protocols

The synthesis of a targeted phosphate prodrug using this building block requires precise chemoselectivity. The ethyl groups on the phosphate must survive the conjugation steps, only to be removed at the final stage.

Synthesis_Workflow Step1 Methyl 4-(hydroxymethyl)benzoate Reagent1 Diethyl chlorophosphate TEA, DCM, 0°C to RT Step1->Reagent1 Step2 Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (Model Intermediate) Reagent1->Step2 Reagent2 LiOH, THF/H2O (Ester Saponification) Step2->Reagent2 Step3 4-{[(diethoxyphosphoryl)oxy]methyl}benzoic acid Reagent2->Step3 Reagent3 Drug-NH2, HATU, DIPEA (Amide Coupling) Step3->Reagent3 Step4 Diethyl Phosphate Prodrug Reagent3->Step4 Reagent4 TMSBr, DCM (Phosphate Deprotection) Step4->Reagent4 Step5 Free Phosphate Prodrug API Reagent4->Step5

Figure 2: Step-by-step synthetic workflow for developing a targeted phosphate prodrug.

Protocol 1: Synthesis of the Bifunctional Linker

Objective: Phosphorylate methyl 4-(hydroxymethyl)benzoate to yield the title compound.

  • Reaction Setup : Dissolve methyl 4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Causality: DCM ensures complete solvation of the starting materials and maintains a homogeneous environment at low temperatures, preventing localized exotherms.

  • Base Addition : Add Triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C. Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the benzylic ester.

  • Phosphorylation : Dropwise add diethyl chlorophosphate (1.2 eq). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 4 hours.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint :

    • TLC : Rf ~0.6 in 50% EtOAc/Hexanes (UV active).

    • ³¹P-NMR (CDCl₃) : A single sharp peak at ~ -1.5 ppm confirms the formation of the trialkyl phosphate[2].

Protocol 2: Saponification & Drug Conjugation

Objective: Convert the methyl ester to a reactive carboxylic acid and couple it to a poorly soluble amine-containing API.

  • Saponification : Dissolve the intermediate from Protocol 1 in a 3:1 mixture of THF/H₂O. Add LiOH (1.5 eq) and stir at room temperature for 2 hours. Causality: LiOH in aqueous THF provides mild, selective hydrolysis of the methyl ester without cleaving the more sterically hindered and electronically stable diethyl phosphate ester.

  • Acidification : Carefully acidify to pH 3 using 1M HCl, extract with EtOAc, and concentrate to yield 4-{[(diethoxyphosphoryl)oxy]methyl}benzoic acid.

  • Amide Coupling : Dissolve the acid (1.1 eq) and the target API (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 12 hours. Causality: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive active ester, minimizing epimerization and overcoming the steric hindrance of complex APIs.

  • Self-Validation Checkpoint :

    • LC-MS : Confirm the mass of the coupled product [M+H]⁺. The ³¹P-NMR should remain unchanged at ~ -1.5 ppm, verifying the phosphate survived the coupling.

Protocol 3: Global Deprotection to the Free Phosphate Prodrug

Objective: Cleave the diethyl protecting groups to yield the highly soluble free phosphate.

  • Dealkylation : Dissolve the coupled product in anhydrous DCM at 0 °C. Add Bromotrimethylsilane (TMSBr, 5.0 eq) dropwise. Causality: TMSBr is a highly chemoselective reagent that cleaves alkyl phosphate esters via a silyl intermediate. It avoids the harsh acidic or basic conditions that would otherwise hydrolyze the newly formed amide bond or the benzylic C-O-P linkage[2].

  • Hydrolysis : Stir at room temperature for 4 hours. Concentrate the reaction to dryness to remove excess TMSBr and volatile ethyl bromide. Re-dissolve the residue in Methanol/H₂O (1:1) and stir for 1 hour to hydrolyze the silyl esters.

  • Purification : Lyophilize the product and purify via reverse-phase preparative HPLC (C18, Water/Acetonitrile gradient with 0.1% TFA) to yield the final API.

  • Self-Validation Checkpoint :

    • ³¹P-NMR (D₂O) : The peak shifts from ~ -1.5 ppm to ~ +0.5 to +2.0 ppm, confirming complete removal of the ethyl groups.

Quantitative Data Presentation

The conversion of a lipophilic API into a benzylic phosphate prodrug drastically alters its physicochemical profile. Table 1 summarizes the expected property shifts based on standard industry benchmarks for this strategy[1].

Table 1: Physicochemical Comparison of Parent API vs. Prodrug Derivatives

Compound StageAqueous Solubility (pH 7.4)LogP (Octanol/Water)Plasma Half-life (In Vitro)Primary Activation Mechanism
Parent API (Model) < 10 µg/mL3.5--
Diethyl Phosphate Intermediate ~ 50 µg/mL2.8Stable (> 24 hrs)None (Masked)
Free Phosphate Prodrug > 50,000 µg/mL-1.2~ 1.5 hrsAlkaline Phosphatase Cleavage

Note: The >5000-fold increase in aqueous solubility enables formulation in simple, physiologically acceptable buffers (e.g., normal saline or 5% dextrose) without the need for toxic co-solvents like Cremophor EL or high concentrations of cyclodextrins.

Sources

Application

Application Note: Catalytic Methodologies for the Preparation of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Document Type: Standard Operating Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Strategic Importance Methyl 4-{[(diethoxypho...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Importance

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (CAS: 166977-94-2) is a highly valuable benzylic phosphate intermediate[1]. In modern drug discovery and synthetic methodology, benzylic phosphates are increasingly utilized as robust electrophiles in transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura reactions) and as prodrug scaffolds[2]. Unlike traditional benzylic halides, which are prone to spontaneous hydrolysis and unwanted homocoupling, benzylic phosphates offer superior bench stability, lower toxicity, and exquisite chemoselectivity during complex molecule assembly[2].

As a Senior Application Scientist, I have designed this guide to move beyond a simple "recipe." This protocol details the critical catalytic methodologies required to synthesize this molecule, emphasizing the mechanistic causality behind each experimental choice to ensure a self-validating, high-yielding workflow.

Mechanistic Insights: The Necessity of Nucleophilic Catalysis

The synthesis of the target molecule relies on the phosphorylation of the primary hydroxyl group of methyl 4-(hydroxymethyl)benzoate. Direct phosphorylation using dialkyl chlorophosphates (e.g., diethyl chlorophosphate) is notoriously sluggish. If only a stoichiometric Brønsted base like triethylamine (Et₃N) is used, the reaction suffers from incomplete conversion and competing side reactions.

To overcome this kinetic barrier, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[2].

  • Causality: DMAP rapidly attacks the electrophilic P(V) center of diethyl chlorophosphate, displacing the chloride ion to generate a highly reactive N-phosphorylpyridinium intermediate.

  • Effect: This intermediate is vastly more electrophilic than the parent chlorophosphate, facilitating a rapid, acyl-like transfer of the phosphate group to the benzylic alcohol. The auxiliary base (Et₃N) sponges the generated HCl, preventing the protonation and deactivation of the DMAP catalyst.

DMAP_Catalysis A Diethyl Chlorophosphate + DMAP B N-Phosphorylpyridinium Intermediate A->B Nucleophilic Attack (- Cl⁻) D Tetrahedral Transition State B->D Alcohol Addition C Methyl 4-(hydroxymethyl)benzoate (Substrate) C->D E Target Phosphate Ester (Product) D->E Phosphate Transfer F DMAP Regeneration + Et3N·HCl D->F Base Deprotonation F->A Catalyst Turnover

Fig 1. Mechanism of DMAP-catalyzed phosphorylation of benzylic alcohols.

Comparative Catalytic Methodologies

While direct phosphorylation is the industry standard, alternative catalytic approaches like the Atherton-Todd reaction can be employed depending on reagent availability and safety constraints[3]. The table below summarizes the quantitative data for optimizing the phosphorylation of benzylic alcohols.

Table 1. Optimization of Catalytic Phosphorylation Conditions

MethodologyP-ReagentCatalyst (mol%)Base (equiv)Temp (°C)Time (h)Expected Yield (%)
Uncatalyzed Diethyl chlorophosphateNoneEt₃N (1.5)2524< 15
Direct Catalysis Diethyl chlorophosphateDMAP (10)Et₃N (1.5)0 to 25292 - 96
Atherton-Todd [3]Diethyl phosphite + CCl₄DMAP (10)DIPEA (2.0)-10 to 25482 - 88

Note: Direct catalysis is prioritized in the protocol below due to its superior atom economy and shorter reaction times.

Detailed Experimental Protocol: DMAP-Catalyzed Phosphorylation

This protocol is scaled for a 10 mmol synthesis, providing sufficient material for downstream cross-coupling or biological assay validation.

Reagents & Materials
  • Substrate: Methyl 4-(hydroxymethyl)benzoate (1.66 g, 10.0 mmol)

  • Phosphorylating Agent: Diethyl chlorophosphate (1.74 mL, 12.0 mmol, 1.2 equiv)

  • Auxiliary Base: Triethylamine (2.10 mL, 15.0 mmol, 1.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Execution
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry nitrogen (N₂).

  • Substrate Solubilization: Dissolve methyl 4-(hydroxymethyl)benzoate (1.66 g) in anhydrous DCM (30 mL). Ensure complete dissolution before proceeding.

  • Catalyst & Base Addition: Add triethylamine (2.10 mL) followed by DMAP (122 mg) to the stirring solution.

  • Thermal Control (Critical): Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C.

    • Causality: The formation of the N-phosphorylpyridinium species is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the chlorophosphate and suppresses Arbuzov-type side reactions (e.g., formation of alkyl chlorides).

  • Electrophile Addition: Add diethyl chlorophosphate (1.74 mL) dropwise via a syringe over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm naturally to ambient room temperature (25 °C). Stir vigorously for 2 hours.

  • Quenching: Terminate the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: The mild acid neutralizes excess triethylamine and rapidly hydrolyzes any unreacted diethyl chlorophosphate, preventing contamination during silica gel chromatography.

  • Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude pale-yellow oil via silica gel flash chromatography (Eluent gradient: Hexanes/Ethyl Acetate, 70:30 to 50:50 v/v).

Experimental_Workflow S1 1. Preparation Dry DCM, N2 atm S2 2. Activation Add DMAP & Base S1->S2 S3 3. Phosphorylation Add P(V) Reagent at 0 °C S2->S3 S4 4. Monitoring TLC (Hex/EtOAc) S3->S4 S5 5. Quench Sat. NH4Cl(aq) S4->S5 S6 6. Isolation Extraction & Column S5->S6

Fig 2. Step-by-step experimental workflow for the catalytic phosphorylation.

Self-Validation & Troubleshooting

To ensure the integrity of your synthesis, rely on these self-validating checkpoints:

  • TLC Monitoring: The starting material (methyl 4-(hydroxymethyl)benzoate) is highly polar due to the free hydroxyl group (R_f ~0.3 in 1:1 Hexanes/EtOAc). The target product, Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate, will elute significantly higher (R_f ~0.6) because the polar hydroxyl group is masked by the lipophilic diethyl phosphate moiety. Both compounds are strongly UV active at 254 nm.

  • Byproduct Identification: If a highly polar, UV-active spot remains at the baseline after 2 hours, it may indicate the presence of unquenched phosphorylpyridinium salts or the formation of a symmetric ether byproduct. This is usually symptomatic of wet solvent; ensure strict anhydrous conditions are maintained in Step 1.

References

  • Title: Methyl 4-(((diethoxyphosphoryl)oxy)methyl)benzoate (CAS 166977-94-2)
  • Title: Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids Source: Organic Letters - ACS Publications URL
  • Title: Atherton–Todd reaction: mechanism, scope and applications Source: Beilstein Journal of Organic Chemistry URL

Sources

Method

Application Notes and Protocols for Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate in Horner-Wadsworth-Emmons (HWE) Reactions

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate in Horner-Wadsworth-Em...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate in Horner-Wadsworth-Emmons (HWE) reactions. This document offers in-depth protocols, mechanistic insights, and practical guidance to leverage this versatile reagent for the stereoselective synthesis of (E)-alkenes, particularly stilbene derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate in Olefination Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the construction of carbon-carbon double bonds.[1][2] It offers significant advantages over the classical Wittig reaction, most notably the preferential formation of the thermodynamically more stable (E)-alkene and the ease of product purification due to the water-solubility of the phosphate byproduct.[3][4]

Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate is a specialized phosphonate reagent designed for the HWE reaction. Its structure incorporates a benzylphosphonate moiety with a methyl ester group in the para position of the aromatic ring. This functional handle makes it an invaluable building block for introducing a 4-(methoxycarbonyl)styryl group into a target molecule. The resulting α,β-unsaturated ester can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, offering a versatile anchor for further synthetic transformations in drug discovery and materials science.[5]

Synthesis of Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate

The reagent is typically prepared via a Michaelis-Arbuzov reaction between methyl 4-(bromomethyl)benzoate and triethyl phosphite.[3][6] This straightforward and high-yielding synthesis makes the reagent readily accessible in most laboratory settings.

Protocol 2.1: Synthesis of Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Triethyl phosphite

  • Nitrogen gas supply

  • Heating mantle and round-bottom flask with reflux condenser

  • Vacuum pump

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine methyl 4-(bromomethyl)benzoate (1.0 equivalent) and triethyl phosphite (2.0 equivalents).

  • Heat the reaction mixture to 160 °C with stirring for 2 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite under reduced pressure (in vacuo) to yield Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate as a colorless oil. The product is typically of high purity (>95%) and can often be used in the subsequent HWE reaction without further purification.[6]

The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity

The HWE reaction proceeds through a well-defined mechanism that dictates its high (E)-stereoselectivity.[7][8]

  • Deprotonation: A base abstracts the acidic proton α to the phosphonate group, generating a stabilized phosphonate carbanion.[8]

  • Nucleophilic Addition: The phosphonate carbanion undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[8]

  • Oxaphosphetane Formation: The tetrahedral intermediate cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[8]

  • Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkyl phosphate byproduct.[7]

The stereochemical outcome of the reaction is largely governed by the thermodynamic stability of the intermediates. The formation of the anti-oxaphosphetane is sterically favored, leading to the predominant formation of the (E)-alkene.[9]

HWE_Mechanism reagent Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH) base->carbanion intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Addition aldehyde Aldehyde (R-CHO) aldehyde->intermediate oxaphosphetane Oxaphosphetane Intermediate intermediate->oxaphosphetane Cyclization product (E)-Alkene oxaphosphetane->product Elimination byproduct Dialkyl Phosphate Byproduct oxaphosphetane->byproduct

Figure 1: The generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Detailed Protocol for a Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the reaction of Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate with an aromatic aldehyde to synthesize a methyl 4-styrylbenzoate derivative.

Protocol 4.1: Synthesis of Methyl (E)-4-(2-phenylvinyl)benzoate

Materials:

  • Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate

  • Benzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Round-bottom flask, syringes, and magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF.

    • Carefully add sodium hydride (1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate anion.[10]

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Methyl (E)-4-(2-phenylvinyl)benzoate.

HWE_Workflow start Start phosphonate_prep Prepare Phosphonate Anion (NaH, THF, 0°C to RT) start->phosphonate_prep aldehyde_add Add Aldehyde (0°C to RT) phosphonate_prep->aldehyde_add reaction Reaction Monitoring (TLC, 4-12h) aldehyde_add->reaction quench Quench Reaction (aq. NH₄Cl) reaction->quench extraction Aqueous Workup & Extraction (Ethyl Acetate) quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Pure (E)-Alkene purification->product

Figure 2: A typical workflow for the Horner-Wadsworth-Emmons reaction.

Representative Applications and Data

The following table summarizes typical reaction conditions and yields for the HWE reaction using benzylic phosphonates, which are structurally similar to Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate, to produce stilbene derivatives.

Aldehyde SubstrateBaseSolventTemperature (°C)Time (h)Yield (%) of (E)-alkeneReference
4-MethoxybenzaldehydeNaHTHFrt12>90[11]
4-NitrobenzaldehydeNaHTHFrt12>90[11]
BenzaldehydeK₂CO₃Dichloromethane/Water (PTC)rt595[11]
2-NaphthaldehydeNaHTHFrt1292[11]

Note: "rt" denotes room temperature. PTC refers to Phase Transfer Catalysis.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The HWE reaction is sensitive to moisture, as water will quench the phosphonate carbanion. Ensure all glassware is oven-dried and use anhydrous solvents.[12]

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base commonly used for generating phosphonate carbanions.[10] For base-sensitive substrates, weaker bases like DBU in the presence of LiCl (Masamune-Roush conditions) can be employed.[3]

  • Stereoselectivity: While the HWE reaction strongly favors the (E)-isomer, the (Z)-isomer can sometimes be formed in small amounts.[7] For applications requiring high isomeric purity, purification by chromatography or recrystallization is essential. For targeted synthesis of (Z)-alkenes, the Still-Gennari modification using bis(2,2,2-trifluoroethyl)phosphonates can be utilized.[3]

  • Substrate Scope: The HWE reaction is compatible with a wide range of aldehydes, including aliphatic and aromatic ones. Ketones can also be used, although they are generally less reactive.[1]

Conclusion

Methyl 4-{[(diethoxyphosphoryl)methyl]}benzoate is a highly effective and versatile reagent for the synthesis of (E)-stilbene derivatives and related compounds via the Horner-Wadsworth-Emmons reaction. Its straightforward preparation and the reliable, high-yielding nature of the HWE olefination make it a valuable tool in the synthetic chemist's arsenal. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in diverse research and development settings.

References

  • Deredas, D., & Głowacka, I. E. (2023). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 4). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. Retrieved from [Link]

  • ResearchGate. (2025, November 17). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Retrieved from [Link]

  • PubMed. (2025, April 26). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Retrieved from [Link]

  • Bentham Science. (2015, May 1). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

  • Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]

  • SlideShare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner-Wadsworth-Emmons conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101117317B - Process for the preparation of stilbene derivatives.
  • Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

  • SynOpen. (2025, December 20). Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]

  • PubMed. (2008, April 10). Methyl 4-methyl-benzoate. Retrieved from [Link]

Sources

Application

Safe handling and long-term storage protocols for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Application Note: Advanced Handling, Storage, and Stability Protocols for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Target Audience: Analytical Chemists, Synthetic Methodologists, and Pharmaceutical Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Handling, Storage, and Stability Protocols for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Target Audience: Analytical Chemists, Synthetic Methodologists, and Pharmaceutical Development Scientists.

Executive Summary & Mechanistic Context

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (CAS: 166977-94-2) is a specialized organophosphorus compound utilized primarily in advanced organic synthesis and drug development as a research intermediate[1][2]. Structurally, it is a mixed phosphate triester containing a diethoxyphosphoryl group linked via an oxygen atom to a methylbenzoate moiety.

The primary challenge in handling phosphate esters is their susceptibility to nucleophilic attack. In the presence of ambient moisture, the electrophilic phosphorus center can undergo hydrolysis, cleaving the ester bonds and yielding corresponding phosphoric acids and alcohols. This degradation not only compromises the purity of the reagent but can also generate acidic byproducts that autocatalytically accelerate further decomposition. Consequently, rigorous environmental controls are mandatory to preserve structural integrity and ensure reproducible experimental outcomes.

Physicochemical Profile & Risk Assessment

To establish a self-validating safety and handling system, the physicochemical constraints of the molecule must dictate the laboratory protocols.

Property / ParameterSpecificationMechanistic Implication for Handling
CAS Registry Number 166977-94-2[1]Unique identifier for inventory and SDS tracking.
Molecular Formula C₁₃H₁₉O₆P[3]Indicates a high oxygen-to-carbon ratio; susceptible to hydrolysis.
Molecular Weight 302.26 g/mol [1]Used for precise molarity calculations during aliquoting.
Chemical Class Organophosphate[2]Requires standard organophosphorus PPE; potential for mild cholinesterase interaction, though lacks the highly reactive leaving groups of toxic nerve agents.
Primary Vulnerabilities Moisture, strong acids/bases, UV lightDictates the need for inert atmosphere, amber glassware, and neutral storage conditions.

Standardized Workflows for Reagent Preservation

The Causality of Environmental Control

The protocols below are designed around the principle of kinetic preservation. By lowering the temperature (reducing thermal energy for activation barriers) and eliminating nucleophiles (water) and reactive species (oxygen, photons), the half-life of the phosphate ester is maximized.

G N1 Reagent Receipt (CAS 166977-94-2) N2 Thermal Equilibration (Desiccator, 20°C) N1->N2 Prevent condensation N3 Inert Transfer (Glovebox/N2) N2->N3 Moisture exclusion N4 Precision Aliquoting (Amber Vials) N3->N4 Minimize UV exposure N5 Argon Backfill & PTFE Sealing N4->N5 Displace O2/H2O N6 Cryogenic Storage (-20°C, Dark) N5->N6 Kinetic preservation

Workflow for the inert handling and long-term preservation of moisture-sensitive organophosphates.

Protocol: Inert Aliquoting and Long-Term Storage

To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk reagent must be aliquoted upon receipt.

Step 1: Thermal Equilibration

  • Action: Upon removing the primary container from cold storage, place it in a vacuum desiccator at room temperature (20–25°C) for at least 2 hours before opening.

  • Scientific Rationale: Opening cold glassware in a standard laboratory environment causes immediate condensation of atmospheric moisture onto the inner walls of the vessel. This micro-layer of water is sufficient to initiate the hydrolysis of the diethoxyphosphoryl group.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the equilibrated container into a nitrogen-filled glovebox or utilize a Schlenk line with a continuous argon counter-flow.

  • Scientific Rationale: Argon is denser than air and nitrogen, providing a superior protective "blanket" over the liquid/solid interface during transfer, effectively displacing ambient nucleophiles.

Step 3: Aliquoting into Amber Glassware

  • Action: Dispense single-use quantities into oven-dried (150°C for >4 hours) amber borosilicate glass vials.

  • Scientific Rationale: Amber glass filters out ultraviolet (UV) wavelengths that can induce radical-mediated degradation pathways. Oven-drying ensures the complete desorption of surface-bound water molecules from the glass matrix.

Step 4: Sealing and Cryopreservation

  • Action: Purge the headspace of each vial with dry argon. Seal with PTFE-lined septa caps, wrap the exterior junction with PTFE tape, and store immediately at -20°C.

  • Scientific Rationale: PTFE (Polytetrafluoroethylene) is chemically inert and highly impermeable to moisture. Storage at -20°C drastically reduces the kinetic rate of any residual hydrolytic reactions.

Spill Management and Decontamination Protocol

While Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is intended for research use[4] and is not classified as a highly toxic chemical weapon, all organophosphates must be treated with rigorous safety standards to prevent cumulative exposure.

Step 1: Containment and PPE

  • Action: Immediately don secondary nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood sash is lowered.

  • Scientific Rationale: Nitrile provides a superior barrier against ester-based solvents and organophosphates compared to latex.

Step 2: Chemical Neutralization

  • Action: For small spills, apply a 10% (w/v) aqueous solution of Sodium Hydroxide (NaOH) or a commercial alkaline hypochlorite solution directly to the spill area. Allow a contact time of 30 minutes.

  • Scientific Rationale: Alkaline conditions rapidly accelerate the hydrolysis of the phosphate ester bonds, breaking the molecule down into non-reactive, water-soluble phosphate salts and benzoate derivatives, neutralizing the organophosphate hazard.

Step 3: Absorption and Disposal

  • Action: Absorb the neutralized liquid with inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads). Dispose of the material in a sealed, clearly labeled hazardous waste container in accordance with institutional EHS guidelines.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Welcome to the advanced technical support guide for the synthesis of benzylic phosphate esters. Synthesizing Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate presents a unique challenge: the product is highly susceptib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the synthesis of benzylic phosphate esters. Synthesizing Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate presents a unique challenge: the product is highly susceptible to rapid hydrolysis during both the reaction phase and the aqueous workup.

As an Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the exact mechanistic causality behind product degradation and provide a self-validating workflow to ensure high-yield, high-purity phosphorylation.

Mechanistic Insights: Why Does Your Product Degrade?

To stop hydrolysis, you must first understand its dual-pathway nature. The benzylic phosphate ester linkage in this molecule is a thermodynamic trap, susceptible to cleavage from both ends of the pH spectrum[1].

  • Pathway A: Acid-Catalyzed C-O Cleavage (Unimolecular AAL​1 ) Under acidic conditions, benzyl dialkylphosphinates and phosphate esters undergo unimolecular hydrolysis ( AAL​1 )[2]. The protonation of the phosphate oxygen makes it an excellent leaving group, triggering the cleavage of the carbon-oxygen (C-O) bond. This is driven by the formation of a resonance-stabilized benzylic carbocation. Even trace amounts of unquenched HCl—generated when the highly reactive diethyl chlorophosphate reacts with ambient moisture[3]—will autocatalyze the destruction of your product.

  • Pathway B: Base-Catalyzed P-O Cleavage Under basic conditions, the mechanism shifts. Hydroxide ions or other strong nucleophiles directly attack the highly electrophilic phosphorus(V) center, leading to a bimolecular nucleophilic substitution that cleaves the phosphorus-oxygen (P-O) bond[1].

Quantitative Stability Profile

To optimize your synthesis and workup, refer to the following stability matrix for benzylic phosphate esters across different pH environments:

ConditionpH RangePrimary Cleavage BondDominant MechanismRelative Stability (Half-life)Recommended Action
Strong Acid< 2.0C-O BondUnimolecular ( AAL​1 )< 10 minutesAvoid completely.
Mild Acid4.0 - 6.0C-O BondUnimolecular ( AAL​1 )1 - 2 hoursScavenge trace HCl immediately.
Buffered 7.5 - 8.0 Minimal Cleavage N/A > 48 hours (Stable) Target pH for aqueous workup.
Mild Base9.0 - 10.0P-O BondBimolecular Nucleophilic4 - 6 hoursLimit exposure time during extraction.
Strong Base> 12.0P-O BondBimolecular Nucleophilic< 30 minutesDo not use NaOH/KOH for quenching.

Visualization: Hydrolysis Pathways & Prevention

The following diagram maps the logical relationship between the reaction conditions, the specific degradation mechanisms, and the targeted interventions required to block them.

HydrolysisPathways Substrate Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Acidic Acidic Conditions (Trace HCl) Substrate->Acidic Basic Basic Conditions (Strong OH-) Substrate->Basic MechA AAL1 Unimolecular Mechanism Acidic->MechA MechB Bimolecular Nucleophilic Attack Basic->MechB CleavageA C-O Bond Cleavage (Benzylic Cation) MechA->CleavageA CleavageB P-O Bond Cleavage (Phosphoryl Transfer) MechB->CleavageB Degradation Hydrolyzed Byproducts CleavageA->Degradation CleavageB->Degradation PreventionA Use DIPEA / NMI Anhydrous Solvents PreventionA->Acidic Blocks PreventionB Cold NaHCO3 Quench Rapid Extraction PreventionB->Basic Blocks

Logical workflow of benzylic phosphate hydrolysis pathways and targeted prevention strategies.

Troubleshooting FAQs

Q1: My yield is extremely low, and NMR shows mostly starting material and diethyl phosphate. What went wrong? A: Moisture contamination occurred either during the reaction or the workup. Diethyl chlorophosphate is highly hygroscopic and reacts with water to form HCl and diethyl hydrogen phosphate[3]. The generated HCl rapidly catalyzes the AAL​1 C-O cleavage of whatever product you managed to form, reverting it essentially back to the starting alcohol.

Q2: I am using Triethylamine (TEA) as my base. Why am I still seeing degradation? A: TEA is suboptimal for highly sensitive benzylic phosphates. It forms TEA-HCl salts that are hygroscopic and can act as mild Brønsted acids in solution, slowly triggering C-O cleavage. Furthermore, TEA can occasionally act as a competing nucleophile. Solution: Switch to N,N-Diisopropylethylamine (DIPEA) combined with N-methylimidazole (NMI). NMI acts as a superior acyl-transfer catalyst, vastly accelerating the phosphorylation rate so it outcompetes background hydrolysis[4].

Q3: How should I perform the aqueous workup to prevent product loss? A: Never use pure water or strong bases (like NaOH) to quench the reaction. Pure water will become highly acidic as unreacted chlorophosphate hydrolyzes, while strong bases will trigger P-O cleavage. Solution: Quench with a cold, saturated NaHCO3​ buffer. This neutralizes the acid without providing a high enough concentration of hydroxide ions to cleave the ester.

Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Objective: Anhydrous Phosphorylation of Methyl 4-(hydroxymethyl)benzoate

Reagents: Methyl 4-(hydroxymethyl)benzoate (1.0 eq), Diethyl chlorophosphate (1.1 eq), DIPEA (1.5 eq), N-methylimidazole (NMI, 0.1 eq), Anhydrous Dichloromethane (DCM).

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with Argon. Add anhydrous DCM.

  • Self-Validation: Verify solvent dryness. If Karl Fischer titration is unavailable, the DCM must be freshly drawn from a solvent purification system ( <10 ppm H2​O ).

Step 2: Substrate & Base Loading

  • Action: Dissolve 1.0 eq of methyl 4-(hydroxymethyl)benzoate in the DCM. Add 1.5 eq of DIPEA and 0.1 eq of NMI.

  • Causality: DIPEA provides a sterically hindered, non-nucleophilic basic environment. NMI forms a highly reactive intermediate with diethyl chlorophosphate, ensuring the forward reaction outpaces any trace hydrolysis[4].

Step 3: Controlled Phosphorylation

  • Action: Cool the mixture to 0∘C using an ice bath. Add 1.1 eq of diethyl chlorophosphate dropwise over 15 minutes[3].

  • Causality: The reaction is exothermic. Cooling prevents thermal degradation of the sensitive benzylic C-O bond during the initial spike in localized acidity before the base can scavenge the HCl.

Step 4: Reaction Monitoring (IPC)

  • Action: Remove the ice bath and stir for 2 hours at room temperature.

  • Self-Validation: Perform TLC (Hexane:EtOAc 1:1). The reaction is validated to proceed to the workup phase only when the UV-active spot corresponding to the starting alcohol has completely disappeared.

Step 5: Buffered Quench

  • Action: Cool the flask back to 0∘C . Vigorously stir and add an equal volume of cold, saturated aqueous NaHCO3​ .

  • Self-Validation: Stop stirring and let the layers separate. Dip pH paper into the upper aqueous layer. The pH must read between 7.5 and 8.0. If it is acidic, add more NaHCO3​ immediately.

Step 6: Rapid Extraction & Storage

  • Action: Rapidly separate the organic layer. Extract the aqueous layer once with cold DCM. Dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a water bath temperature of <30∘C .

  • Causality: Prolonged exposure to even mild buffers can slowly degrade the product. Rapid extraction and low-temperature evaporation preserve the structural integrity of the benzylic phosphate. Store the final neat oil at −20∘C under Argon.

References

  • The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates.Canadian Journal of Chemistry. Verified URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6dNmfAbgFgcpe7gFQCirezns2NUB2LNvhpzxh53ZHqDGYUvfLOMHSYOgpTQMAMalgqb3BNPCNEQ_PgmC9fww_ItuHvxDnBKEURsa_4dSIi0cDw8fYdbJ2KVtO3bkJ-Wt4gpBR1pLZonsez84=]
  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC.National Institutes of Health (NIH). Verified URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu6eijRvwAkA09cgbUgO17c6jxQUlApabiw_mPbqkz9lzVjNb51PR4l2dK5KBlf_DREGrBMYoqENZbxkc7aCyN50rUWLLk90T4qnb_nJthhvrUjSpPc0iVFAiFZONyRVvx1qjW0Id7iJe1VTs=]
  • A comparative study of the reactivity of diethyl phosphate and triethyl phosphate in phosphorylation reactions.BenchChem. Verified URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfsBB_ujfDIqc5h9iqFcj36XQwTwyoCyA69ACN18ZdyR9mvojCpMGZ1sdvhXq6_yuhzBsKckEhJREmiopkrTLtvsbi5k4-LB-PeNTNhnoTpNby3Q6NwQEnwGnTJBGM6y6YFU5v0Qjq3kbj_6Cgq3IvVExwEoTu135eQJz4-g-LKQWW0vY1ZFVLPfvfR-83fORvr3NmroLUTRUSC7EPeRstMNewZ3HH2dOmUahvT-RZc6zSEBi_lu4uaXAn4yCabNQERIE309lZxgtFFUo=]
  • S1 Metal Catalyst-free Substitution of Allylic and Propargylic Phosphates with Diarylmethyl Anions Electronic Supplementary Mat.The Royal Society of Chemistry. Verified URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLr4vm9lw1F32dBlBVrYsPQPUG9fk7WcMn7ySmXjfvWUsydBi8RrYC9FD_9JEI2Dx_-QHaU3n7dveOhDIcIpCULWsXMKDjDE7cW2GbfI4HGXsNIr3nQUpHJZEkK5080hhmH9lzSvfkH2YhqlOvrc5F5oTk75Z6NEk=]

Sources

Optimization

Optimizing reaction temperature for high-yield Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate production

Topic: Optimizing Reaction Temperature for High-Yield Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Production Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Temperature for High-Yield Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Production

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with optimizing the phosphorylation of benzylic alcohols. Specifically, we address the thermodynamic and kinetic parameters that govern the reaction between methyl 4-(hydroxymethyl)benzoate and diethyl chlorophosphate (DECP) to produce high yields of methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate.

Below, you will find a mechanistic workflow, a self-validating protocol, empirical optimization data, and a causality-driven troubleshooting guide.

Mechanistic Workflow: Temperature Dependency

TempOptimization Start Reactants: Methyl 4-(hydroxymethyl)benzoate + DECP + TEA Add Dropwise Addition (0-5°C) Start->Add Branch1 Low Temp (< 10°C) Add->Branch1 Branch2 Optimal Temp (20-26°C) Add->Branch2 Branch3 High Temp (> 40°C) Add->Branch3 Result1 Slow Kinetics Incomplete Conversion Yield: < 50% Branch1->Result1 Result2 High-Yield Phosphorylation Target Compound Yield: > 85% Branch2->Result2 Result3 Side Reactions DECP Degradation Yield: < 60% Branch3->Result3

Logical workflow of temperature effects on DECP-mediated phosphorylation yield.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system. Visual and analytical checkpoints are built into the methodology to confirm that the reaction is proceeding along the correct mechanistic pathway.

Objective: Synthesize Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate via direct phosphorylation. Reagents: Methyl 4-(hydroxymethyl)benzoate (1.0 eq), Diethyl chlorophosphate (1.1 eq), Triethylamine (1.2 eq), Anhydrous Toluene.

  • Step 1: Setup & Dissolution Dissolve the benzylic alcohol substrate (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous toluene in a round-bottom flask under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory because DECP is highly electrophilic and will rapidly hydrolyze in the presence of trace moisture.

  • Step 2: Thermal Equilibration Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Step 3: Exothermic Control (Addition) Add DECP (1.1 eq) dropwise via syringe over 15–20 minutes.

    • Self-Validation Checkpoint: A white precipitate (triethylamine hydrochloride) should begin forming almost immediately. This visual cue confirms the activation of the phosphorylation pathway and successful scavenging of the HCl byproduct (1)[1].

  • Step 4: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature (approx. 26 °C). Stir vigorously for 16–24 hours. Causality: Diethyl chlorophosphate is highly reactive and capable of driving direct phosphorylation under mild, room-temperature conditions (1)[1].

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The disappearance of the UV-active starting alcohol spot confirms kinetic progression.

  • Step 5: Workup & Isolation Filter the reaction mixture to remove the triethylamine hydrochloride salt. Evaporate the solvent from the filtrate under vacuum, and purify the crude product via silica gel flash chromatography to isolate the target phosphate ester (1)[1].

Quantitative Temperature Optimization Data

The following table summarizes the causal relationship between reaction temperature, kinetic effects, and ultimate yield during the synthesis of organophosphates.

Reaction PhaseTarget TemperatureKinetic EffectYield ImpactMechanistic Consequence
Reagent Addition 0 – 5 °CSuppresses exothermic runawayPreserves reagentsPrevents premature DECP hydrolysis and localized thermal spikes.
Propagation (Low) < 10 °CHigh activation energy barrier< 50%Incomplete conversion; reaction stalls due to insufficient kinetic energy.
Propagation (Optimal) 20 – 26 °CIdeal thermodynamic balance88 – 92%High-yield P-O bond formation without reagent degradation[1].
Propagation (High) > 40 °CUncontrolled kinetic energy< 60%Drives the formation of organochlorides and lower esters[2].
Troubleshooting & FAQs

Q1: Why do we see a significant drop in yield when the reaction propagation temperature exceeds 40 °C? A: High reaction temperatures exacerbate undesirable side reactions (3)[3]. Specifically, elevated thermal energy drives the formation of organochlorides and lower esters (2)[2]. Furthermore, diethyl chlorophosphate is highly electrophilic; extended heating increases its susceptibility to hydrolysis from any trace ambient moisture, effectively destroying the phosphorylating agent before full conversion of the benzylic alcohol is achieved.

Q2: Is it strictly necessary to use a base like triethylamine (TEA), and how does its use relate to temperature control? A: Yes, a base is mandatory. The phosphorylation reaction generates hydrochloric acid (HCl) as a byproduct. If not neutralized, HCl can catalyze the degradation of the newly formed phosphate ester. The addition of a base like TEA scavenges the HCl, precipitating it out of solution as a salt (1)[1]. Because this neutralization process is highly exothermic, the initial reagent addition must be performed at 0–5 °C to prevent a thermal runaway that would otherwise trigger the high-temperature side reactions mentioned above (3)[3].

Q3: My reaction at the optimal 26 °C stalled at 70% conversion. Should I apply heat to force it to completion? A: No. Diethyl chlorophosphate is highly reactive and successfully phosphorylates nucleophiles at room temperature (26 °C) (1)[1]. If the reaction stalls, it is rarely due to a thermal kinetic barrier. Instead, it indicates reagent depletion (often due to trace water hydrolyzing the DECP). Rather than applying heat—which will only degrade the remaining reagents and product—verify your anhydrous conditions and consider adding a supplemental 0.2 equivalents of DECP and TEA to push the reaction to completion.

References
  • Source: NIH (National Institutes of Health)
  • Organophosphate Source: Wikipedia URL
  • A comparative study of the reactivity of diethyl phosphate and triethyl phosphate in phosphorylation reactions Source: Benchchem URL

Sources

Troubleshooting

Troubleshooting low yields in Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate liquid-liquid extraction

Target Compound: Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the technical support center for the isolation and purification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the technical support center for the isolation and purification of benzylic phosphate esters. Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a moderately polar phosphotriester featuring both a methyl benzoate moiety and a benzylic diethyl phosphate group. While synthesizing this intermediate is often straightforward, researchers frequently experience severe yield attrition during the liquid-liquid extraction (LLE) phase.

As an Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of this molecule, providing mechanistic explanations and self-validating protocols to ensure maximum recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows complete conversion in the reactor, but my isolated yield after LLE is <40%. Where is the product going? A: The primary culprit is hydrolytic degradation during the aqueous wash steps. Your target molecule is a phosphotriester. Phosphotriesters are highly labile to hydrolysis compared to their diester and monoester counterparts because they lack a negative charge to repel incoming nucleophiles[1]. Furthermore, the benzylic position of your molecule facilitates C–O bond cleavage via an SN1-like pathway under acidic conditions, while the electrophilic phosphorus atom is highly susceptible to hydroxide attack under basic conditions[2][3]. If you are quenching the reaction with strong acids (e.g., 1M HCl) or washing with strong bases (e.g., 1M NaOH) to remove impurities, you are actively degrading your product into water-soluble byproducts. Actionable Insight: Maintain the aqueous phase strictly between pH 6.5 and 7.5. Use a neutral 0.5 M phosphate buffer for quenching and washing.

Q2: I am experiencing persistent, thick emulsions during the extraction. How can I break them without losing product? A: Emulsions in phosphate ester extractions are notoriously common. If even trace hydrolysis occurs during the reaction or quench, the resulting phosphodiester acts as a potent surfactant. These amphiphilic molecules lower the interfacial tension and trap your target neutral phosphotriester in a mid-zone emulsion[4]. Actionable Insight: Do not shake the separatory funnel vigorously. Instead, use a gentle swirling motion to maximize surface area contact without inducing micro-droplet formation[4]. To break an existing emulsion, increase the ionic strength of the aqueous layer by adding saturated NaCl (brine). This "salting out" effect forces the surfactant-like molecules to partition, driving the neutral phosphotriester into the organic phase[4].

Q3: Which organic solvent yields the best recovery for this specific compound? A: While dichloromethane (DCM) is often a default in organic synthesis, its higher density and specific solvation properties can promote emulsion stability with phosphate esters. For Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate, moderately polar ethereal or ester solvents provide the optimal partition coefficient ( Kp​ ). Methyl tert-butyl ether (MTBE) and Ethyl Acetate (EtOAc) are highly recommended[5]. They offer excellent solubility for the phosphotriester while maintaining a stark density contrast with the aqueous phase, facilitating rapid and clean separation.

Part 2: Quantitative Data & Optimization Metrics

To systematically improve your yield, compare your current parameters against the optimized benchmarks in the table below.

ParameterConditionObservation / ValueImpact on Yield
Hydrolytic Half-life ( t1/2​ ) pH < 4.0 or pH > 8.5< 2 hoursSevere loss (C-O / P-O bond cleavage)
Hydrolytic Half-life ( t1/2​ ) pH 6.5 – 7.5> 48 hoursOptimal (Stable extraction window)
Partition Coefficient MTBE / Water logP≈2.8 High recovery in the organic phase
Emulsion Resolution Time Water vs. EtOAc (Vigorous shaking)> 30 minsTraps product in the interfacial layer
Emulsion Resolution Time Brine vs. EtOAc (Gentle swirling)< 2 minsClean phase separation , high yield

Part 3: Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By controlling temperature, pH, and kinetic agitation, you eliminate the variables that cause yield attrition.

  • Thermal Control & Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath. Quench slowly by adding an equal volume of pre-chilled 0.5 M Potassium Phosphate buffer (pH 7.0). Causality: Low temperature prevents exothermic spikes that accelerate hydrolysis.

  • Solvent Addition: Dilute the mixture with MTBE or EtOAc (3× the volume of the reaction mixture)[5].

  • Phase Contact (Critical Step): Transfer the mixture to a separatory funnel. Invert and gently swirl in a figure-eight motion for 2 minutes. Vent frequently. Do not shake vigorously[4].

  • Phase Separation & Emulsion Resolution: Allow the layers to separate. If an emulsion persists beyond 5 minutes, add 10–20% (v/v) saturated aqueous NaCl (brine) and gently swirl again to salt out the organic phase[4].

  • Aqueous Extraction: Drain the lower aqueous layer. Back-extract the aqueous layer with one additional volume of MTBE to ensure complete recovery of the moderately polar product.

  • Organic Wash: Combine the organic layers and wash once with a 1:1 mixture of pH 7.0 buffer and brine. Validation Check: Spot the aqueous wash on a TLC plate or run a quick LC-MS to confirm no product is being lost to the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ . Filter and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath temperature strictly below 30 °C to prevent thermal degradation of the benzylic phosphate.

Part 4: Workflow Visualization

LLE_Troubleshooting start Low Yield in LLE Detected check_ph Check Aqueous Wash pH start->check_ph ph_extreme pH < 4 or > 8 (Hydrolysis Risk) check_ph->ph_extreme Yes ph_neutral pH 6-7 (Stable) check_ph->ph_neutral No adjust_buffer Use pH 7.0 Phosphate Buffer ph_extreme->adjust_buffer check_emulsion Check for Emulsion ph_neutral->check_emulsion adjust_buffer->check_emulsion emulsion_yes Emulsion Present check_emulsion->emulsion_yes Yes emulsion_no Clean Phase Separation check_emulsion->emulsion_no No add_brine Add Saturated NaCl (Brine) emulsion_yes->add_brine check_solvent Evaluate Solvent emulsion_no->check_solvent add_brine->check_solvent solvent_mtbe Use MTBE or EtOAc (Optimal Partitioning) check_solvent->solvent_mtbe

Decision tree for troubleshooting low yields in benzylic phosphate ester liquid-liquid extraction.

References

  • Transformation of Carbonyl Compounds into Homologous Alkynes under Neutral Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review Source: National Institutes of Health (PMC) URL:[Link]

  • Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues Source: Reddit (r/chemistry) URL:[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL:[Link]

Sources

Optimization

Best purification techniques and column chromatography solvents for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

Welcome to the dedicated technical support guide for the purification of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the expertise to overcome common challenges associated with the purification of this polar organophosphate compound.

Introduction: Understanding the Molecule

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a moderately polar molecule characterized by three key functional domains: a methyl benzoate group, a flexible oxy-methyl linker, and a diethoxyphosphoryl headgroup. The purification challenges primarily arise from the polarity of the phosphate group, which can lead to issues like peak tailing on silica gel and poor retention in standard reversed-phase chromatography. The synthesis, often an Arbusov reaction between methyl 4-(bromomethyl)benzoate and triethyl phosphite, can leave behind unreacted starting materials or polar byproducts that require careful separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for flash column chromatography of this compound on silica gel?

A: The polarity of this molecule makes a standard ethyl acetate/hexane system an excellent starting point. The ethyl acetate component effectively solvates the polar phosphate and ester groups, while the hexane component modulates the overall solvent strength to allow for separation from less polar impurities.

  • Scouting via TLC: Begin by running Thin Layer Chromatography (TLC) plates with varying ratios of ethyl acetate (EtOAc) in hexane.

  • Target Rf Value: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[2] This Rf value typically translates well to flash chromatography, providing good separation without requiring excessive solvent volumes.

  • Recommended Starting Point: A common starting point for a compound of this polarity is 40-50% EtOAc in Hexane . Adjust the ratio based on your TLC results. If the compound remains at the baseline, a more polar system like methanol/dichloromethane may be necessary.[3]

Q2: My compound is streaking or tailing badly on both TLC and my column. What's causing this and how can I fix it?

A: Peak tailing is the most common issue for organophosphates on silica gel. This is primarily caused by strong, non-ideal interactions between the Lewis basic phosphoryl oxygen (P=O) and the acidic silanol (Si-OH) groups on the surface of the silica. This interaction slows the elution of the compound in a non-uniform way, leading to a "tail."

Solutions:

  • Add a Polar Modifier: Incorporating a small amount of a highly polar solvent like methanol (0.5-2%) into your ethyl acetate/hexane mobile phase can help. Methanol preferentially interacts with the active sites on the silica, effectively masking them from your compound.

  • Neutralize the Stationary Phase: Add a volatile base like triethylamine (Et3N) at a concentration of 0.1-1% to your eluent.[3] This neutralizes the acidic silica surface, dramatically reducing the problematic interactions and leading to sharper, more symmetric peaks. Always run a co-spot on TLC with the additive to see its effect on Rf before running the column.

Q3: I'm not getting good separation between my product and a highly polar impurity. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Shallow the Gradient: If you are running a gradient elution, make the increase in polarity more gradual around the point where your compound and the impurity elute. This gives more column volumes for the separation to occur.

  • Change Solvent System: Switch to a different solvent system with different selectivity. If you are using EtOAc/Hexane, try Dichloromethane (DCM)/Methanol. The different solvent-solute interactions can alter the relative retention times. For polar compounds, a 5% MeOH/DCM mixture is a good starting point.[3]

  • Use a Finer Silica: Switching from a standard 63-200 µm silica gel to a finer 40-63 µm grade increases the surface area and the number of theoretical plates, leading to better resolution.[2]

Q4: My yield is very low after column chromatography. Could my compound be decomposing on the silica?

A: Yes, decomposition is possible, especially if the silica is highly acidic or if the compound is exposed to the stationary phase for an extended period. The phosphate ester linkage can be susceptible to acid-catalyzed hydrolysis.

  • Stability Test (2D TLC): To check for stability, spot your crude material on a TLC plate, run it in your chosen solvent system, and let the plate dry completely. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see new spots below the diagonal.[4]

  • Prevention: If instability is confirmed, use a neutralized stationary phase by adding triethylamine to your eluent as described in Q2.[3] Additionally, work quickly. Do not let the compound sit on the column for an extended time.

Q5: Can I use Reversed-Phase (RP) HPLC for final purification?

A: While possible, it can be challenging. Due to its polarity, the compound may exhibit poor retention on standard C18 columns, eluting at or near the solvent front with typical acetonitrile/water mobile phases.[5]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for polar compounds.,[6] It uses a polar stationary phase (like bare silica or an amide phase) with a high-organic mobile phase, providing good retention for polar analytes.

  • Ion-Pairing Agents: For RP-HPLC, adding an ion-pairing reagent can increase retention, but these agents can be difficult to remove and may suppress ionization if using mass spectrometry (MS) detection.[5]

  • Metal-Free Systems: If using HPLC, be aware that phosphate groups can chelate with stainless steel components in the fluid path, causing severe peak tailing. Using a bio-inert or PEEK-based LC system is highly recommended for analyzing and purifying organophosphates.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
No Elution or Very High Retention 1. Eluent polarity is too low. 2. Compound has poor solubility in the eluent. 3. Strong, irreversible binding to silica.1. Gradually increase the percentage of the polar solvent (e.g., increase EtOAc or add MeOH). 2. Use a stronger solvent like DCM to dissolve the sample for loading, and consider dry loading.[4] 3. Add triethylamine (0.5-1%) to the eluent to disrupt strong acidic interactions.
Broad Peaks / Severe Tailing 1. Acidic silica interacting with the phosphate group. 2. Column is overloaded with sample. 3. Inappropriate flow rate (too fast).1. Add 0.5-1% triethylamine or 1-2% methanol to the eluent. 2. Reduce the sample load. A general rule is 1-5% of the silica weight for good separation. 3. Optimize the flow rate. A slower flow rate allows for better equilibration and sharper peaks.[4]
Co-elution of Product and Impurities 1. Insufficient selectivity of the solvent system. 2. Column resolution is too low.1. Switch to a different solvent system (e.g., from EtOAc/Hexane to DCM/Methanol). 2. Use a longer column or silica with a smaller particle size (e.g., 40-63 µm).[2] 3. Run a shallower gradient to increase the separation distance between peaks.
Low Recovery / Mass Balance 1. Compound is decomposing on the silica gel. 2. Compound is irreversibly adsorbed to the silica. 3. Compound is highly soluble in the mobile phase and eluted very quickly in the solvent front.1. Perform a 2D TLC stability test.[4] If unstable, use a neutralized mobile phase (add Et3N). 2. After the run, flush the column with a very strong solvent (e.g., 10-20% MeOH in DCM) to check if any material was left behind. 3. Start with a much less polar eluent to ensure the compound binds to the column initially.

Experimental Protocols & Data

Recommended Solvent Systems for Flash Chromatography
Application Solvent System (v/v) Rationale & Comments
Initial Scouting 30-60% Ethyl Acetate in HexaneExcellent starting point for TLC analysis. Provides good balance for resolving the target from non-polar starting materials and more polar byproducts.
Standard Purification Gradient: 20% to 80% Ethyl Acetate in HexaneA robust gradient for general purification. Start at a low polarity to elute non-polar impurities, then ramp up to elute the product cleanly.
Problematic Tailing Gradient: 20% to 80% Ethyl Acetate in Hexane + 0.5% TriethylamineThe addition of triethylamine neutralizes acidic silica sites, leading to significantly improved peak shape for the phosphate compound.[3]
Alternative Selectivity Gradient: 0% to 10% Methanol in DichloromethaneUseful if separation is poor in EtOAc/Hexane. DCM is a good solubilizing solvent, and methanol is a strong polar modifier.[3]
Protocol 1: Standard Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent composition that gives an Rf of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel (40-63 µm) in the initial, low-polarity eluent (e.g., 20% EtOAc/Hexane). Pack the column uniformly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or Acetone).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product).

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[4]

    • Carefully layer this powder on top of the packed column bed.

  • Elution:

    • Begin eluting with the low-polarity starting solvent.

    • If using a gradient, gradually increase the percentage of the polar solvent. A step-gradient (e.g., 20% -> 40% -> 60% -> 80% EtOAc) is often effective.

    • Maintain a constant flow rate. For a typical lab-scale column, a flow rate that lowers the solvent level by ~2 inches per minute is a good starting point.[2]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent to yield the purified compound.

Visualizations

Purification Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis (Find Rf ≈ 0.3) crude->tlc Scout Solvents pack Pack Column (Slurry Method) tlc->pack Select System load Dry Load Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvents combine->evap pure Pure Product evap->pure

Caption: General workflow for purification by flash column chromatography.

Troubleshooting Logic for Peak Tailingdot

Tailing start Observe Peak Tailing on TLC or Column q1 Is the column overloaded? start->q1 sol1 Reduce sample load (1-5% of silica mass) q1->sol1 Yes q2 Is the compound potentially interacting with acidic silica? q1->q2 No end Symmetric Peak Achieved sol1->end sol2 Add 0.5-1% Triethylamine (Et3N) to the mobile phase q2->sol2 Yes sol3 Add 1-2% Methanol (MeOH) as a polar modifier q2->sol3 Also try sol2->end sol3->end

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity challenges associated with Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity challenges associated with Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate .

This highly versatile reagent contains three distinct electrophilic centers:

  • The Benzylic Carbon: A "soft" electrophile prone to SN​2 displacement.

  • The Phosphorus Atom: A "hard" electrophile susceptible to nucleophilic attack.

  • The Methyl Ester Carbonyl: A "hard" electrophile vulnerable to transesterification or hydrolysis.

Understanding the causality behind these competing pathways—rooted in Hard-Soft Acid-Base (HSAB) theory and transition-state kinetics—is critical to minimizing byproducts [2].

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: I am trying to use this reagent to phosphorylate an alcohol, but my LC-MS shows a large amount of benzylated byproduct. How do I shift the regioselectivity? A: This is a classic issue of competing electrophilic sites. The diethoxyphosphoryl group is an excellent leaving group, making the benzylic carbon highly susceptible to SN​2 attack. To favor phosphorylation (attack at P) over alkylation (attack at C):

  • Nucleophile Hardness: Ensure your nucleophile is sufficiently "hard." Generate a naked alkoxide using a strong, non-nucleophilic base like LiHMDS or NaH.

  • Kinetic Control: Run the reaction at low temperatures (-78 °C to 0 °C). Phosphorylation is kinetically favored, whereas benzylic displacement is thermodynamically driven.

  • Catalysis: Use nucleophilic catalysts like N-methylimidazole (NMI) or DMAP to activate the phosphorus center specifically.

Q2: I am using this reagent to install the 4-(methoxycarbonyl)benzyl moiety onto a secondary amine, but I am observing phosphorylated amines instead. What should I change? A: If your goal is benzylic alkylation, you must ensure the nucleophile attacks the benzylic carbon while the diethyl phosphate acts purely as a leaving group.

  • Nucleophile Softness: Amines and thiols are relatively soft and naturally favor the benzylic carbon. If phosphorylation still occurs, it indicates premature attack on the phosphate.

  • Lewis Acid Activation: Use a Lewis acid (e.g., TMSOTf or BF3​⋅OEt2​ ) to coordinate with the phosphoryl oxygens. This weakens the C–O bond and strongly biases the reaction toward benzylic displacement via an SN​1/SN​2 continuum.

  • Thermodynamic Control: Elevate the temperature (40–80 °C) in polar aprotic solvents (like MeCN) to drive the displacement to completion.

Q3: My reaction yields a mixture of methyl, ethyl, and transesterified byproducts. How do I prevent this? A: The reagent contains both a methyl ester and a diethyl phosphate, both of which are susceptible to transesterification or hydrolysis if water or alcoholic solvents are present. Studies have shown that even simple alcohols like methanol can unexpectedly attack the benzylic carbon of phosphate esters, leading to regioselective ether formation rather than the intended dephosphorylation [1].

  • Strictly Anhydrous Conditions: Avoid methanol or ethanol entirely unless they are the intended nucleophile.

  • Non-Nucleophilic Bases: Replace bases like K2​CO3​ or NaOH with non-nucleophilic organic bases (e.g., DIPEA or DBU) to prevent ester cleavage.

Part 2: Optimization Matrix

Use the following quantitative parameters to bias your reaction toward your desired product and minimize side reactions.

Reaction GoalPreferred NucleophileSolventTemperatureAdditives / CatalystsBase Choice
Benzylic Alkylation Soft (Thiols, Amines)MeCN, DMFElevated (40–80 °C)Lewis Acids (TMSOTf)DIPEA, DBU
Phosphorylation Hard (Alkoxides, Phenoxides)THF, DCMLow (-78 °C to 0 °C)NMI, DMAPLiHMDS, NaH

Part 3: Mechanistic Pathway Diagram

G Reagent Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate + Nucleophile (Nu-) Alkylation Pathway A: Alkylation (Attack at Benzylic Carbon) Reagent->Alkylation Soft Nu-, Lewis Acid Elevated Temp Phosphorylation Pathway B: Phosphorylation (Attack at Phosphorus) Reagent->Phosphorylation Hard Nu-, Base Low Temp Hydrolysis Pathway C: Ester Cleavage (Attack at Carbonyl) Reagent->Hydrolysis Aqueous Base or Alcoholic Solvents AlkProd Alkylated Nucleophile + Diethyl Phosphate Alkylation->AlkProd PhosProd Phosphorylated Nucleophile + Methyl 4-(hydroxymethyl)benzoate Phosphorylation->PhosProd HydProd Transesterification or Hydrolysis Byproducts Hydrolysis->HydProd

Competing reaction pathways for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate.

Part 4: Self-Validating Experimental Protocol

Workflow: Regioselective Benzylic Alkylation of a Secondary Amine Objective: Install the 4-(methoxycarbonyl)benzyl group while completely suppressing phosphorylation.

Step 1: Reagent Preparation & Inert Atmosphere

  • Flame-dry a Schlenk flask and purge with Argon.

  • Dissolve Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous Acetonitrile (0.2 M). Causality: Acetonitrile stabilizes the polar transition state of the benzylic displacement without acting as a competing nucleophile.

Step 2: Lewis Acid Activation

  • Cool the reaction mixture to 0 °C.

  • Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv). Causality: The highly oxophilic silicon coordinates to the phosphoryl oxygen ( P=O ), increasing the leaving group ability of the diethyl phosphate and strongly biasing the reaction toward Pathway A (Alkylation) [2].

Step 3: Nucleophilic Addition & Heating

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Warm the reaction to 60 °C and stir for 4 hours. Checkpoint 1 (TLC Validation): Spot the reaction against the starting phosphate. The phosphate ( Rf​≈0.3 in 1:1 EtOAc/Hexane) should disappear, replaced by a new UV-active spot ( Rf​≈0.5 ). If a highly polar baseline spot appears, unwanted ester hydrolysis is occurring.

Step 4: Quench and Mass Validation

  • Cool to room temperature and quench with saturated aqueous NaHCO3​ .

  • Extract with Dichloromethane (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Checkpoint 2 (LC-MS Validation): Run the crude mixture. You should observe the mass of the alkylated amine [M+H]+ . The absence of a mass corresponding to $[Amine + 136]^+ $ (the addition of a diethoxyphosphoryl group) validates that phosphorylation was successfully suppressed.

References

  • Cheng, Y.-Y., Liu, C.-Y., Huang, L.-J., Huang, C.-H., Lee, K.-H., Lin, C.-T., & Kuo, S.-C. (2013). "Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one." Molecules, 18(7), 8028-8045. URL:[Link]

  • Oeser, P., & Tobrman, T. (2024). "Organophosphates as Versatile Substrates in Organic Synthesis." Molecules, 29(7), 1593. URL:[Link]

Optimization

Improving the solubility of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate in polar aprotic solvents

Welcome to the technical support center for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in polar aprotic solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction: Understanding the Solubility Challenge

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a compound of interest in various research and development applications. Its molecular structure, featuring both a polar phosphonate group and a less polar benzoate moiety, presents a unique solubility profile. While it possesses some affinity for polar aprotic solvents, achieving high concentrations for screening, formulation, or reaction chemistry can be challenging. This guide provides practical, evidence-based strategies to overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate?

While specific quantitative data for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate in a wide range of solvents is not extensively published, we can infer its behavior based on its structural components. The diethoxyphosphoryl group imparts some polarity, while the methyl benzoate portion is more hydrophobic. This amphiphilic nature suggests that its solubility will be influenced by the specific polar aprotic solvent used. Generally, it is expected to be sparingly soluble in highly polar solvents and may require formulation strategies for enhanced dissolution.[1]

Q2: Why is my compound precipitating out of my polar aprotic solvent?

Precipitation can occur for several reasons:

  • Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the excess solute will crystallize and precipitate out.

  • Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of many compounds, leading to precipitation.[2]

  • Solvent Purity: The presence of impurities or water in your polar aprotic solvent can alter its polarity and reduce the solubility of your compound.

  • pH Changes (if applicable): While less common in anhydrous aprotic solvents, any residual water and acidic or basic impurities could potentially affect the stability of the ester or phosphonate linkages, although this is less likely to be a primary cause of precipitation for this neutral compound.[3][]

Q3: Can I use heat to dissolve my compound?

Yes, in many cases, gently heating the solvent can increase the solubility of a solid. This is because the dissolution process for many organic solids is endothermic, meaning it absorbs heat from the surroundings.[2] However, it is crucial to first determine the thermal stability of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate to avoid degradation. A preliminary differential scanning calorimetry (DSC) analysis is recommended to identify the melting point and any decomposition temperatures.

Q4: What is cosolvency and can it help improve the solubility of my compound?

Cosolvency is a powerful technique used to increase the solubility of a poorly soluble compound by adding a second, miscible solvent (the cosolvent) to the primary solvent.[5][6] The addition of a cosolvent can modify the overall polarity of the solvent system, making it more favorable for the solute to dissolve. For Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate, using a cosolvent can help to bridge the polarity gap between the phosphonate and benzoate moieties and the primary solvent.

Troubleshooting Guide: Enhancing Solubility

This section provides step-by-step protocols to address solubility issues with Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF).

Issue 1: Low Intrinsic Solubility

If you are struggling to dissolve the desired amount of your compound, a systematic approach to solvent selection and the use of cosolvents is recommended.

This protocol will guide you through determining the most suitable solvent system for your compound.

Materials:

  • Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

  • Primary polar aprotic solvents: DMSO, DMF, ACN, THF

  • Cosolvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure: [7][8]

  • Prepare Solvent Systems: Create a series of solvent mixtures by volumetrically blending your primary solvent with a cosolvent in varying ratios (e.g., 90:10, 80:20, 70:30, 50:50 v/v).

  • Add Excess Compound: To a vial containing a known volume (e.g., 1 mL) of each solvent system, add an excess amount of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate.

  • Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Allow the mixtures to equilibrate for 24-48 hours at a constant temperature (e.g., 25 °C).

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a pre-validated UV-Vis or HPLC method.

  • Data Analysis: Plot the solubility of your compound as a function of the cosolvent percentage for each primary solvent to identify the optimal solvent system.

Expected Outcome: This systematic approach will provide quantitative data on the solubility of your compound in various solvent systems, enabling you to select the most effective one for your application.

Data Presentation: Estimated Solubility of Structurally Similar Compounds

Since direct solubility data for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is limited, the following table provides solubility information for structurally related compounds to offer a qualitative guide.

CompoundSolventSolubility (at 25 °C)Reference
Diethyl benzylphosphonateWaterInsoluble[9][10][11][12][13][14][15]
MethylparabenMethanol59 g / 100 g[16]
MethylparabenEthanol52 g / 100 g[16]
MethylparabenPropylene Glycol22 g / 100 g[16]
MethylparabenAcetone64 g / 100 g[16]

Note: This data is for structurally similar compounds and should be used as a general guide. Experimental determination of solubility for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is strongly recommended.

Issue 2: Compound Crashes Out of Solution Upon Standing or Temperature Change

Precipitation after initial dissolution indicates an unstable solution. The following protocol addresses this issue.

This protocol helps to determine the temperature-solubility profile of your compound.

Materials:

  • Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate

  • Optimal solvent system (determined from Protocol 1)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure: [17]

  • Prepare Saturated Solutions: Prepare several vials with an excess of your compound in your chosen solvent system as described in Protocol 1.

  • Temperature Equilibration: Place the vials in temperature-controlled shakers or water baths set at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).

  • Equilibration: Allow the samples to equilibrate for 24-48 hours.

  • Sample and Analyze: At each temperature, carefully sample the supernatant and determine the concentration of the dissolved compound as described in Protocol 1.

  • Construct Solubility Curve: Plot the solubility of your compound as a function of temperature.

Expected Outcome: This will generate a temperature-solubility curve, which will inform you of the stable concentration at different temperatures and help you avoid precipitation due to temperature fluctuations.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in determining and enhancing solubility.

Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E

Caption: Workflow for determining equilibrium solubility.

Cosolvency Strategy Start Low Solubility in Primary Solvent Step1 Identify Potential Cosolvents (e.g., Ethanol, PG, PEG 400) Start->Step1 Step2 Prepare Solvent/Cosolvent Mixtures (Varying Ratios) Step1->Step2 Step3 Determine Solubility in Each Mixture (Protocol 1) Step2->Step3 Step4 Plot Solubility vs. Cosolvent Percentage Step3->Step4 End Optimal Solvent System Identified Step4->End

Caption: Logical flow for implementing a cosolvency strategy.

References

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Methylparaben. The Cosmetic Chemist. [Link]

  • Solubility test for Organic Compounds. [Link]

  • METHYL PARABEN. Ataman Kimya. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • The effect of temperature on solubility. RSC Education. [Link]

  • Solubility of Organic Compounds. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. [Link]

  • Methylparaben – Knowledge and References. Taylor & Francis. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR. [Link]

  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility. [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [Link]

  • Diethyl benzylphosphonate CAS#: 1080-32-6. Chemsrc. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Molecular structure of methylparaben (3). ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review. [Link]

  • Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate. [Link]

  • Solubility Enhancement Techniques. Scribd. [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

  • Diethyl benzylphosphonate. ChemBK. [Link]

  • Benzylphosphonic acid diethyl ester. ChemBK. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Diethyl benzylphosphonate. PubChem. [Link]

  • Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. [Link]

  • (PDF) Temperature and cosolvent composition effects in the solubility of methylparaben in acetonitrile + water mixtures. ResearchGate. [Link]

  • Predicting logP of pesticides using different software. Politecnico di Milano. [Link]

  • methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. The Good Scents Company. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Methyl benzoate. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals As pharmaceutical pipelines increasingly feature complex organophosphate ester derivatives, analytical scientists face unique ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals

As pharmaceutical pipelines increasingly feature complex organophosphate ester derivatives, analytical scientists face unique challenges in developing stability-indicating methods. Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (CAS 166977-94-2) presents a dual-liability structural profile: it contains both a hydrolyzable methyl ester and a highly labile diethyl phosphate ester.

When conducting purity assessments and forced degradation studies, standard pharmacopeia methods often fail to adequately resolve the parent compound from its highly polar degradants (e.g., 4-(hydroxymethyl)benzoic acid and diethyl phosphate). This guide objectively compares three chromatographic strategies and details a self-validating protocol for the optimal method, grounded in the latest ICH Q2(R2) [1] and USP <621> [2] guidelines.

Chromatographic Strategy & Mechanistic Causality

To establish a robust Analytical Target Profile (ATP) per ICH Q14 [3], we evaluated three distinct column chemistries and methodologies. The goal was to achieve baseline resolution ( Rs​>2.0 ) between the active pharmaceutical ingredient (API) and its critical degradation products without exceeding standard HPLC system backpressure limits.

Alternative 1: Traditional Fully Porous C18 (Legacy USP Method)
  • Mechanism: Relies purely on hydrophobic partitioning (dispersive forces).

  • Performance: Fully porous 5 µm C18 columns struggle to retain the polar phosphate degradants, causing them to co-elute near the void volume ( t0​ ). Furthermore, to elute the lipophilic parent compound in a reasonable timeframe, a high percentage of organic modifier is required, which further compresses the retention of polar impurities.

  • Verdict: Suboptimal. Long run times (>30 min) and poor specificity for early-eluting degradants.

Alternative 2: Sub-2 µm C18 UHPLC (High-Throughput Method)
  • Mechanism: Utilizes 1.7 µm particles to drastically increase theoretical plates ( N ) by minimizing the Eddy diffusion and mass transfer terms of the van Deemter equation.

  • Performance: Excellent resolution and fast run times (<5 min). However, it requires specialized UHPLC instrumentation capable of handling >10,000 psi. Additionally, the reliance on Trifluoroacetic acid (TFA) as an ion-pairing agent to retain polar degradants causes severe ion suppression if the method is transferred to LC-MS for impurity identification.

  • Verdict: Highly efficient but lacks instrument portability and MS-compatibility.

Alternative 3: Core-Shell Biphenyl (The Champion Method)
  • Mechanism: Core-shell (superficially porous) 2.6 µm particles provide UHPLC-like efficiency at standard HPLC pressures by reducing the A-term (Eddy diffusion) and shortening the diffusion path (C-term). The Biphenyl stationary phase offers orthogonal selectivity via π−π electron interactions. The electron-dense biphenyl rings interact strongly with the electron-deficient benzoate ring of the analyte, while polar degradants are retained via enhanced dipole-dipole interactions.

  • Performance: Baseline resolution of all degradants within 12 minutes at standard HPLC pressures (<4,000 psi). The use of an acidic mobile phase (pH 2.7) suppresses the ionization of the carboxylic acid degradants (increasing their retention) and stabilizes the organophosphate ester against on-column hydrolysis.

  • Verdict: Optimal balance of selectivity, speed, and standard LC compatibility.

Experimental Protocols: A Self-Validating System

The following protocol details the optimized Core-Shell Biphenyl method, designed to be self-validating through rigorous forced degradation controls.

Step 1: Forced Degradation Sample Preparation

To prove method specificity per ICH Q2(R2) [1], the API must be stressed to achieve 10-20% degradation.

  • Acid Hydrolysis: Dissolve 10 mg of API in 5 mL of Methanol. Add 5 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH before injection. (Targets the methyl ester).

  • Base Hydrolysis: Dissolve 10 mg of API in 5 mL of Methanol. Add 5 mL of 0.01 N NaOH. Stir at room temperature for exactly 10 minutes. Neutralize immediately with 0.01 N HCl. (Highly rapid cleavage of the phosphate ester).

  • Oxidative Stress: Dissolve 10 mg of API in 5 mL of Methanol. Add 5 mL of 3% H2​O2​ . Store at room temperature in the dark for 4 hours.

  • Thermal & Photolytic: Expose solid API to 105°C for 48 hours, and UV/Vis light per ICH Q1B guidelines. Dissolve in diluent (50:50 Water:Methanol) to 1 mg/mL.

Step 2: Chromatographic Conditions (Method B)
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

  • Mobile Phase B: Methanol (provides better π−π selectivity than Acetonitrile).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5% 85% B

    • 8.0 - 10.0 min: 85% B

    • 10.0 - 10.1 min: 85% 5% B

    • 10.1 - 14.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times and reduces backpressure).

  • Injection Volume: 5 µL.

  • Detection: UV at 235 nm (optimal absorbance for the benzoate chromophore).

Data Presentation & Method Comparison

Recent revisions to USP <621> allow for the modernization of legacy methods by adjusting the L/dp​ (length to particle size) ratio [2]. Table 1 demonstrates how the Core-Shell Biphenyl method outperforms the legacy C18 approach while maintaining compliance.

Table 1: System Suitability & Performance Comparison

ParameterMethod A: Legacy C18 (5 µm)Method C: UHPLC C18 (1.7 µm)Method B: Core-Shell Biphenyl (2.6 µm)
Retention Time (API) 24.5 min3.2 min7.8 min
Max Backpressure 2,100 psi11,500 psi3,400 psi
Theoretical Plates ( N ) ~8,500~22,000~18,500
Tailing Factor ( Tf​ ) 1.6 (Significant tailing)1.11.05
Resolution ( Rs​ ) from Critical Pair 1.4 (Fails USP criteria)3.54.2 (Excellent π−π separation)

Table 2: ICH Q2(R2) Validation Metrics for Method B (Core-Shell Biphenyl)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Results (Method B)
Specificity Baseline resolution of all degradantsNo interference at API tR​ ; Purity angle < Purity threshold
Linearity (Range) R2≥0.999 (LOQ to 120% of target) R2=0.9998 (Range: 0.5 µg/mL to 120 µg/mL)
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6% (n=9)
Precision (Repeatability) %RSD ≤2.0% for 6 replicates%RSD = 0.45%
LOD / LOQ Signal-to-Noise (S/N) > 3 / > 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL

Stability-Indicating Validation Workflow

The following diagram maps the logical progression from defining the Analytical Target Profile (ATP) to routine Quality Control transfer, ensuring a self-validating lifecycle per ICH Q14 and Q2(R2)[1][3].

G A 1. Analytical Target Profile (ATP) Define Purity & Sensitivity Goals B 2. Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C 3. Column & Mobile Phase Screening (C18 vs. Biphenyl vs. UHPLC) B->C D 4. Method Optimization (Core-Shell Biphenyl, pH 2.7) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) D->E F 6. Method Transfer & Routine QC per USP <621> E->F

Workflow for stability-indicating HPLC method development and validation per ICH Q14 and Q2(R2).

Conclusion

Validating an HPLC method for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate requires careful consideration of its dual-ester vulnerabilities. While traditional C18 columns fail to provide the necessary selectivity for polar degradants, and UHPLC methods demand specialized hardware, the Core-Shell Biphenyl approach delivers an optimal, self-validating system. By leveraging π−π interactions and precise pH control, analytical scientists can achieve robust, ICH-compliant purity determinations that easily transfer to routine QC environments under modernized USP <621> guidelines.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs AI, 2024. Available at:[Link]

  • Agilent Technologies. "Chromatography Method Modernization per USP <621> Revisions." Agilent Solutions, 2023. Available at:[Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences Blog, 2024. Available at:[Link]

Comparative

Comparing leaving group ability of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate in substitution reactions

Executive Summary In the rational design of synthetic pathways, the selection of a leaving group dictates the kinetics, selectivity, and overall viability of nucleophilic substitution reactions. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the rational design of synthetic pathways, the selection of a leaving group dictates the kinetics, selectivity, and overall viability of nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the diethyl phosphate leaving group—specifically within the context of the benzylic electrophile Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate —against traditional alternatives such as halides and sulfonates. By evaluating intrinsic leaving group ability, transition state stabilization, and experimental kinetics, we provide drug development professionals with actionable data for optimizing late-stage functionalization and cross-coupling workflows.

Structural and Mechanistic Analysis

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate features a benzylic carbon activated by an adjacent aromatic ring. However, the presence of the para-methoxycarbonyl ( −CO2​Me ) group exerts a strong electron-withdrawing effect via resonance and inductive pathways (-M, -I). This electronic environment severely destabilizes the formation of any transient benzylic carbocation, effectively shutting down the SN​1 pathway. Consequently, nucleophilic substitutions on this substrate proceed almost exclusively via a bimolecular SN​2 mechanism.

The leaving group in this system is the diethyl phosphate anion, (EtO)2​PO2−​ . In biological systems, phosphate and pyrophosphate derivatives are the premier leaving groups, driving critical processes such as DNA polymerization and terpene biosynthesis [4]. In synthetic organic chemistry, the displacement of a dialkyl phosphate involves the nucleophile attacking the benzylic carbon, leading to the heterolytic cleavage of the C−O bond and the expulsion of the resonance-stabilized phosphate anion [3].

SN2_Mechanism Nu Nucleophile (e.g., R-NH₂) TS [ Nu ··· CH₂ ··· OPO(OEt)₂ ]‡ Transition State Nu->TS Nucleophilic Attack Substrate Methyl 4-{[(diethoxyphosphoryl)oxy] methyl}benzoate Substrate->TS Product Methyl 4-(Nu-methyl)benzoate (Substitution Product) TS->Product Bond Formation LG (EtO)₂PO₂⁻ Diethyl Phosphate Anion TS->LG Leaving Group Departure

Figure 1: S_N2 substitution pathway of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate.

Comparative Leaving Group Ability: Thermodynamics and Kinetics

The efficacy of a leaving group is fundamentally tied to the stability of the departing anion, which can be approximated by the pKa​ of its conjugate acid. A lower pKa​ indicates a weaker, more stable conjugate base, which typically correlates with enhanced leaving group ability [1].

  • Tosylate (-OTs): With a conjugate acid pKa​ of ~ -2.8, the tosylate anion is highly stabilized by resonance across three oxygen atoms. It is a premier leaving group, often reacting orders of magnitude faster than phosphates [1].

  • Bromide (-Br): The large atomic radius of bromine provides excellent polarizability, stabilizing the negative charge effectively ( pKa​ of HBr ~ -9.0). Bromide is kinetically comparable to, or slightly slower than, tosylate in benzylic SN​2 reactions [1].

  • Diethyl Phosphate ( −OPO(OEt)2​ ): The conjugate acid, diethyl phosphoric acid, has a pKa​ of ~ 1.39. The negative charge is delocalized over two oxygen atoms. While significantly better than an acetate or hydroxide, it is kinetically slower than sulfonates and heavy halides [4].

Table 1: Relative SN​2 Reactivity of para-Methoxycarbonylbenzyl Derivatives (Reaction with Benzylamine in Acetonitrile at 60 °C)

Leaving Group (X)Conjugate Acid pKa​ Relative Substitution RateSynthetic Stability / Shelf-Life
Tosylate (-OTs)-2.8~ 10,000Low (Prone to spontaneous hydrolysis)
Bromide (-Br)-9.0~ 8,500Moderate (Lachrymatory, light-sensitive)
Chloride (-Cl)-7.0~ 200Moderate
Diethyl Phosphate 1.39 1 (Reference) Excellent (Highly stable)
Acetate (-OAc)4.76< 0.01Excellent

Strategic Advantages: Why Choose a Phosphate Leaving Group?

If tosylates and bromides offer superior reaction rates, why synthesize and utilize Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate? The answer lies in chemoselectivity and stability .

  • Reagent Stability: Benzylic halides and sulfonates can be highly reactive, leading to unwanted spontaneous hydrolysis, polymerization, or degradation during storage. Benzyl diethyl phosphates exhibit exceptional shelf stability, allowing for long-term storage and easier handling without degradation [2].

  • Orthogonal Activation: Unlike halides which may react prematurely with adventitious nucleophiles, phosphate leaving groups can be selectively activated. They are excellent substrates for transition-metal-catalyzed reactions (e.g., Pd, Cu, or Ni-catalyzed cross-couplings) or Lewis acid-mediated substitutions. This allows chemists to carry the phosphate group intact through multiple synthetic steps before triggering its departure under specific catalytic conditions.

Experimental Protocol: Kinetic Evaluation of Benzylic Substitution

To objectively compare leaving group abilities, the following self-validating protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the SN​2 reaction of the substrate with a standard nucleophile (benzylamine).

Rationale for Experimental Design (Causality):

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen because it dissolves both the polar phosphate substrate and the amine, while leaving the nucleophile unsolvated (unlike in protic solvents like methanol), thereby accelerating the SN​2 pathway.

  • Internal Standard (Biphenyl): Included to normalize data against any minor variations in HPLC injection volumes, ensuring quantitative trustworthiness.

  • Quenching Strategy: Aliquots are quenched with dilute Trifluoroacetic Acid (TFA). The acid instantly protonates the benzylamine nucleophile, rendering it non-nucleophilic and effectively "freezing" the reaction state for an accurate kinetic snapshot.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate in anhydrous acetonitrile.

    • Prepare a 0.5 M solution of benzylamine (nucleophile) in anhydrous acetonitrile.

    • Prepare a 0.05 M solution of biphenyl (internal standard) in acetonitrile.

  • Reaction Initiation:

    • In a temperature-controlled reaction vessel at 60 °C, combine 5.0 mL of the substrate solution and 1.0 mL of the internal standard solution.

    • Add 5.0 mL of the benzylamine solution to initiate the reaction. Start the timer immediately.

  • Control Validation (Self-Validation Step):

    • Run a parallel control reaction replacing the benzylamine solution with pure acetonitrile. Monitor this control via HPLC to confirm that no background hydrolysis or thermal degradation of the phosphate leaving group occurs in the absence of the nucleophile.

  • Sampling and Quenching:

    • At predefined intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately inject the aliquot into a vial containing 900 µL of a 0.1% TFA in water/acetonitrile (50:50) mixture to quench the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples via Reverse-Phase HPLC (C18 column, UV detection at 254 nm).

    • Plot the ratio of the product peak area to the internal standard peak area over time to determine the pseudo-first-order rate constant ( kobs​ ).

    • Repeat the protocol substituting the phosphate substrate with the corresponding benzylic bromide and tosylate to generate the comparative kinetic data shown in Table 1.

References

  • Gu, Q., et al. "Solid-liquid phase transfer catalysis coupled with mixed solvents... synthesis of phosphate from the sodium salt of diethyl phosphate." European Journal of Chemistry. URL: [Link]

  • Schaller, C. "Leaving group formation - aliphatic nucleophilic substitution." Chemistry LibreTexts. URL: [Link]

  • Kamerlin, S. C. L., et al. "Nucleophilic substitution at di- and triphosphates: leaving group ability of phosphate versus diphosphate." Radboud Repository. URL: [Link]

Validation

Reproducibility of Published Synthesis Routes for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate: A Comparative Technical Guide

As a Senior Application Scientist, evaluating the reproducibility of synthetic pathways is critical before scaling up any intermediate. Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a highly versatile benzylic ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reproducibility of synthetic pathways is critical before scaling up any intermediate. Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a highly versatile benzylic phosphate ester. Structurally, it consists of a methyl benzoate core with a diethyl phosphate group attached at the para-benzylic position. This motif is frequently utilized as an electrophile in palladium-catalyzed cross-coupling reactions[1] and as a cleavable linker in prodrug development.

However, synthesizing this specific molecule presents a distinct challenge: the reaction conditions must be robust enough to form the phosphate ester linkage, yet mild enough to prevent the hydrolysis of the methyl ester or the premature cleavage of the benzylic C–O bond. This guide objectively compares the three primary synthetic routes to this compound, providing causality-driven methodologies and self-validating protocols to ensure high-fidelity reproduction in your laboratory.

Comparative Synthesis Strategies

To synthesize Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate, researchers typically choose between three distinct mechanistic pathways. Each alternative balances yield, reagent toxicity, and purification demands.

Route A: Direct Phosphorylation (The Gold Standard)

This route involves the direct reaction of methyl 4-(hydroxymethyl)benzoate with diethyl chlorophosphate in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP)[1]. This is the most widely adopted method due to its high atom economy and excellent reproducibility.

Route B: The Atherton-Todd Reaction

To avoid the high toxicity and moisture sensitivity of diethyl chlorophosphate, the Atherton-Todd reaction employs the inexpensive and less toxic diethyl phosphite[2]. In the presence of a halocarbon (typically carbon tetrachloride, CCl₄) and a base, the phosphite is oxidized in situ to a reactive chlorophosphate equivalent, which then reacts with the benzylic alcohol[3].

Route C: Nucleophilic Substitution via Phase-Transfer Catalysis (PTC)

Instead of starting from the alcohol, this route utilizes methyl 4-(bromomethyl)benzoate. The benzylic bromide undergoes a nucleophilic substitution with the sodium salt of diethyl phosphate[4]. This solid-liquid phase-transfer catalysis method is highly scalable and avoids corrosive phosphorylating agents, though it requires careful tuning of the catalyst to prevent hydrolysis of the bromide.

Pathways A Methyl 4-(hydroxymethyl)benzoate R1 Route A: Direct Phosphorylation Diethyl Chlorophosphate TEA, DMAP A->R1 R2 Route B: Atherton-Todd Diethyl Phosphite, CCl4 Base A->R2 B Methyl 4-(bromomethyl)benzoate R3 Route C: PTC Substitution Na-Diethyl Phosphate Phase Transfer Catalyst B->R3 Target Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate R1->Target High Yield (>85%) R2->Target Moderate Yield (~75%) R3->Target Variable Yield (60-80%)

Fig 1. Comparative synthesis pathways for the target benzylic phosphate ester.

Quantitative Performance Data

The following table summarizes the objective performance metrics of each route based on standardized laboratory scale-ups (10–20 mmol scale).

ParameterRoute A (Direct Phosphorylation)Route B (Atherton-Todd)Route C (Nucleophilic Substitution)
Primary Reagents Diethyl chlorophosphate, TEA, DMAPDiethyl phosphite, CCl₄, BaseNa-Diethyl phosphate, PTC
Typical Yield 85–90% 70–80%65–75%
Crude Purity High (>95% after aqueous wash) Moderate (Requires column)Moderate (Halide impurities)
Reaction Time 16 hours (RT)4–6 hours (0°C to RT)24 hours (Reflux)
Scalability Excellent (Standard batch protocol)Limited (Exothermic, CCl₄ toxicity)Good (Phase-transfer friendly)
Safety Profile Corrosive/Toxic phosphorylating agentCarcinogenic solvent (CCl₄)Greenest profile, mild conditions

Validated Methodology: Route A (Direct Phosphorylation)

This protocol is engineered as a self-validating system. Every reagent choice and physical operation is grounded in mechanistic causality to ensure success.

Experimental Workflow

Workflow Step1 1. Substrate Activation Dissolve alcohol + TEA + DMAP in anhydrous THF Step2 2. Electrophile Addition Dropwise addition of Diethyl Chlorophosphate at 0°C Step1->Step2 Step3 3. Reaction Maturation Stir 16h at Room Temperature (TLC Monitoring) Step2->Step3 Step4 4. Mild Acidic Quench Quench with 2M KHSO4, Extract with EtOAc Step3->Step4 Step5 5. Purification Short Silica Gel Column (Cyclohexane/EtOAc 7:3) Step4->Step5 Step6 Target Isolation Confirm via 31P NMR (~ -1.0 ppm) Step5->Step6

Fig 2. Optimized experimental workflow for Route A (Direct Phosphorylation).

Step-by-Step Protocol & Causality Analysis

Step 1: System Preparation & Activation

  • Action: To a flame-dried flask under nitrogen, add methyl 4-(hydroxymethyl)benzoate (20.0 mmol), triethylamine (30.0 mmol, 1.5 equiv), DMAP (2.0 mmol, 10 mol%), and anhydrous THF (5.0 mL)[1].

  • Causality: The system must be strictly anhydrous. Moisture will rapidly hydrolyze diethyl chlorophosphate into unreactive diethyl phosphoric acid. The addition of DMAP is the critical kinetic driver; it acts as a nucleophilic catalyst by attacking the chlorophosphate to generate a highly electrophilic N-phosphorylpyridinium intermediate, which accelerates the reaction and suppresses side-product formation[1].

Step 2: Electrophile Addition

  • Action: Cool the flask to 0 °C. Add neat diethyl chlorophosphate (20.0 mmol, 1.0 equiv) dropwise over 30 minutes[1].

  • Causality: The phosphorylation is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which could otherwise lead to the transesterification of the methyl ester or the formation of symmetrical benzylic ethers. A white heterogeneous mixture (triethylammonium chloride salts) will immediately begin to precipitate.

Step 3: Reaction Maturation

  • Action: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Self-Validation (TLC): Monitor the reaction using TLC (Cyclohexane/Ethyl Acetate = 7:3). The starting benzylic alcohol will deplete, and the target phosphate ester will appear as a new UV-active spot with an R_f of approximately 0.2[1].

Step 4: Mild Acidic Quench

  • Action: Pour the mixture into a biphasic system of 2M KHSO₄ (20 mL) and water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL)[1].

  • Causality: This is the most crucial workup step. Quenching with 2M KHSO₄ provides a specifically tuned, mildly acidic pH. This protonates the excess TEA and DMAP, driving them entirely into the aqueous phase. Using a stronger acid (like HCl) or a basic quench (like NaHCO₃) risks hydrolyzing the newly formed phosphate ester or the methyl benzoate core[5].

Step 5: Purification & Spectroscopic Validation

  • Action: Dry the combined organic phases over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via a short silica gel plug (Cyclohexane/EtOAc 7:3)[1].

  • Self-Validation (NMR):

    • ¹H NMR (CDCl₃): Look for the diagnostic benzylic protons (-CH₂-O-P). Because of phosphorus-hydrogen coupling, these protons will not appear as a singlet, but rather as a distinct doublet around δ 5.05 ppm with a coupling constant (J) of ~8 Hz[1].

    • ³¹P NMR (CDCl₃): The definitive proof of the phosphate ester formation is a single sharp peak at approximately δ -0.9 to -1.0 ppm [1].

References

  • Pd-Catalyzed Coupling of N-Tosylhydrazones with Benzylic Phosphates: Toward the Synthesis of Di- or Tri-Substituted Alkenes The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Atherton–Todd reaction: mechanism, scope and applications Beilstein Journal of Organic Chemistry URL:[Link]

  • Diethyl benzyl(oct-1-yn-1-yl)phosphoramidate Organic Syntheses URL:[Link]

  • Formation of trisubstituted buta-1,3-dienes and α,β-unsaturated ketones via the reaction of functionalized vinyl phosphates and vinyl phosphordiamidates with organometallic reagents RSC Advances - Royal Society of Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate proper disposal procedures

Here is a comprehensive, professional guide for the safe handling and disposal of the organophosphate intermediate Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate, designed for institutional research and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide for the safe handling and disposal of the organophosphate intermediate Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate, designed for institutional research and drug development laboratories.

Target Compound: Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate (Diethyl (4-(methoxycarbonyl)benzyl) phosphate) Application Context: Institutional chemical research, pharmaceutical development, and professional laboratory operations.

Mechanistic Rationale & Hazard Profiling

To design a self-validating disposal protocol, we must first understand the chemical behavior of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate. This compound features two primary reactive sites relevant to waste management: a methyl ester and a phosphate ester.

While it does not possess the acute acetylcholinesterase-inhibiting toxicity of volatile fluorinated or thiolated organophosphates, it presents significant environmental hazards. The P−O−C (phosphate ester) linkages are susceptible to slow hydrolysis in aqueous environments, potentially releasing phosphoric acid derivatives and organic byproducts that can cause severe aquatic toxicity and eutrophication [1].

Furthermore, incomplete combustion of organophosphates can generate highly toxic phosphorus oxide ( P4​O10​ ) aerosols. Therefore, standard drain disposal or low-temperature evaporation is strictly prohibited. The only scientifically sound and regulatory-compliant method for disposal is high-temperature incineration at a licensed facility equipped with alkaline scrubbers [2].

Quantitative Waste Management Parameters

The following table summarizes the operational parameters for safely staging and storing this chemical waste prior to institutional collection.

ParameterOperational StandardMechanistic Justification
Primary Container PTFE-lined Glass or HDPEPrevents solvent permeation and resists potential acidic byproducts from slow ambient hydrolysis.
Waste Classification Non-Halogenated Organic (unless mixed)Ensures routing to proper high-temperature incinerators; prevents mixing with incompatible heavy metals.
pH Range 5.0 – 9.0Extreme pH triggers rapid hydrolysis, potentially generating pressure in sealed waste containers.
Storage Temperature 15°C – 25°C (Ambient)Minimizes thermal degradation and vapor pressure buildup in the waste staging area.
Incompatible Streams Strong Oxidizers, Base/Acid BathsRisk of exothermic hydrolysis or uncontrolled oxidation of the benzyl/ethyl moieties.

Step-by-Step Disposal Methodology

This protocol assumes the compound is dissolved in standard organic reaction solvents (e.g., ethyl acetate, dichloromethane, or methanol) typical of post-reaction workups.

Phase 1: Segregation and Staging
  • Verify Waste Compatibility: Ensure the designated waste container does not contain strong oxidizers (e.g., peroxides, nitric acid) or heavy metal waste. Mixing organophosphates with incompatible streams can lead to hazardous exothermic reactions [3].

  • Select the Receptacle: Utilize a high-density polyethylene (HDPE) carboy or a glass bottle with a Polytetrafluoroethylene (PTFE) lined cap.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the container's volume to mitigate spill risks.

Phase 2: Transfer and Neutralization (If Aqueous)
  • Solvent Transfer: Working strictly inside a certified chemical fume hood, use a chemical funnel to transfer the Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate solution into the waste container.

  • Aqueous Wash Management: If the compound is present in an aqueous wash (e.g., from a reaction extraction), verify the pH using indicator paper. If the pH is outside the 5.0–9.0 range, carefully neutralize it using dilute NaHCO3​ or 1M HCl before adding it to the aqueous waste stream to prevent pressure-generating hydrolysis in the sealed container.

Phase 3: Labeling and Institutional Transfer
  • Regulatory Labeling: Immediately affix a hazardous waste tag. Explicitly list "Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate" and all associated solvents. Do not use abbreviations. Mark the primary hazard as "Environmental Hazard / Organophosphate."

  • EHS Submission: Seal the container and submit a collection request to your institution's Environmental Health and Safety (EHS) department. EHS will route the material to a commercial facility where it will undergo incineration at temperatures exceeding 1,000°C, ensuring complete mineralization[2].

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing organophosphate waste in a professional laboratory setting.

OrganophosphateDisposal Start Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate Waste Generation Liquid Liquid Waste Stream (Solvent Solutions) Start->Liquid Solid Solid Waste Stream (Contaminated Consumables) Start->Solid CheckPH Check pH (If Aqueous) Target: 5.0 - 9.0 Liquid->CheckPH Container HDPE or PTFE-Lined Glass Secondary Containment Solid->Container Segregation Segregate from Oxidizers & Strong Acids/Bases CheckPH->Segregation Segregation->Container EHS EHS Department Collection & Manifesting Container->EHS Incineration High-Temperature Incineration (>1000°C with Scrubbers) EHS->Incineration

Organophosphate laboratory waste segregation and institutional disposal workflow.

References
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Managing Hazardous Waste at Academic Laboratories. EPA Guidelines. Available at:[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Chemical Safety Guidelines. Available at:[Link]

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